An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)aceta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. This document details the synthetic protocol, purification methods, and thorough characterization of the compound.
Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane, or Acetonitrile)
Base (e.g., Triethylamine or Pyridine, optional, to scavenge HCl)
General Experimental Protocol (Adapted)
This protocol is based on established methods for the synthesis of similar N-aryl acetamides.[1][3]
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Addition of Acylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution. If a base is used, it can be added to the initial solution or co-added with the chloroacetyl chloride.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.
Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous bicarbonate solution to neutralize the hydrochloric acid formed. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Characterization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended. While specific data for the target molecule is not available, representative data from analogous compounds are provided for reference.
Data not available; for the analogous 2-chloro-N-pyridin-2-yl-acetamide, the melting point is 110-115 °C.[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~4.3
s
2H
-CH₂Cl
~7.7
d
1H
Pyridine ring H
~8.1
dd
1H
Pyridine ring H
~8.3
d
1H
Pyridine ring H
~9.0
br s
1H
-NH-
Table 2: Expected ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~43
-CH₂Cl
~115
Pyridine ring CH
~128
Pyridine ring C-Cl
~140
Pyridine ring CH
~148
Pyridine ring CH
~150
Pyridine ring C-NH
~165
-C=O
Table 3: Expected Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)
Assignment
~3300
N-H stretch
~1680
C=O stretch (Amide I)
~1580
N-H bend (Amide II)
~1540
C=C, C=N stretch (Pyridine ring)
~750
C-Cl stretch
Table 4: Expected Mass Spectrometry (MS) Data
m/z Value
Assignment
~203/205/207
[M]⁺· (Molecular ion peak with isotopic pattern for 2 Cl atoms)
Experimental and logical Workflows
The following diagrams illustrate the synthesis and characterization workflows for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Caption: Synthesis workflow for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
In-Depth Technical Guide: Physicochemical Properties of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-(5-chloropyridin-2-yl)acetamide is a halogenated heterocyclic amide of interest in medicinal chemistry and drug discovery. Its struc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a halogenated heterocyclic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a chloroacetamide moiety attached to a chloropyridine ring, suggests potential for various biological activities, as the chloroacetamide group is a known reactive pharmacophore. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential biological relevance based on structurally related compounds.
Physicochemical Properties
A thorough review of available data provides the following physicochemical properties for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. It is important to note that while fundamental identifiers are well-established, experimentally determined physical constants such as melting and boiling points are not consistently reported in the literature for this specific compound. Data for structurally similar compounds are provided for estimation purposes.
Table 1: Physicochemical Data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Related Compounds
Data not available. Expected to be soluble in organic solvents like dichloromethane and dimethylformamide, with poor solubility in water.[7]
Data not available
Experimental Protocols
Proposed Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
The synthesis involves the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride.[8] A base, such as triethylamine or sodium acetate, is typically used to neutralize the hydrochloric acid byproduct.[8]
Reaction Scheme:
Caption: Proposed synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Materials:
2-amino-5-chloropyridine
Chloroacetyl chloride
Triethylamine or Sodium Acetate
Dichloromethane (or another suitable aprotic solvent)
Anhydrous sodium sulfate
Acetonitrile (for recrystallization)
Procedure:
In a round-bottom flask, dissolve 2-amino-5-chloropyridine in an appropriate volume of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
Add a stoichiometric equivalent of a base, such as triethylamine, to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a stoichiometric equivalent of chloroacetyl chloride dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure 2-chloro-N-(5-chloropyridin-2-yl)acetamide.[6]
Characterization Methods
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 2: Analytical Characterization Methods
Technique
Expected Observations (based on analogue 2-chloro-N-pyridin-2-yl-acetamide)
Infrared (IR) Spectroscopy
Characteristic absorption peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C-Cl stretching.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A singlet for the methylene protons (CH₂) of the chloroacetyl group, and signals corresponding to the aromatic protons on the chloropyridine ring.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A signal for the methylene carbon, a signal for the carbonyl carbon, and signals for the carbons of the chloropyridine ring.[6]
Mass Spectrometry (MS)
A molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.[6]
Biological Activity and Potential Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. However, the broader class of N-substituted acetamides and chloroacetamides has been reported to exhibit a range of biological activities.
Antimicrobial Activity: Many chloroacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9] The chloroacetyl group is a reactive electrophile that can potentially alkylate nucleophilic residues in enzymes or other proteins, leading to inhibition of essential cellular processes.
Herbicidal Activity: Certain 2-chloroacetamides are known to act as herbicides.[9]
Other Potential Activities: Various substituted acetamide derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.[10]
The biological activity of N-aryl acetamides is influenced by the nature and position of substituents on the aromatic ring.[8]
Caption: Structure-Activity Relationship concept for N-Aryl Acetamides.
Given the lack of specific data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide, further research is required to elucidate its biological profile and potential mechanisms of action.
Conclusion
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the currently available physicochemical information and a detailed, adaptable experimental protocol for its synthesis and characterization. While its specific biological activities remain to be determined, the known properties of related chloroacetamide derivatives suggest that it may possess interesting pharmacological effects. Future studies should focus on the experimental determination of its physical constants and a thorough evaluation of its biological activity to unlock its full potential.
Spectroscopic and Structural Elucidation of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, identified by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, identified by CAS number 90931-33-2. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic values and data from structurally similar compounds. It includes methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural confirmation and characterization of this and related molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Chemical Identity
Identifier
Value
CAS Number
90931-33-2
Chemical Name
2-Chloro-N-(5-chloropyridin-2-yl)acetamide
Molecular Formula
C₇H₅Cl₂N₂O
Molecular Weight
204.04 g/mol
Canonical SMILES
C1=CC(=C(N=C1)NC(=O)CCl)Cl
InChI Key
YFGFRNWBJVIKQP-UHFFFAOYSA-N
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~8.3
d
1H
H-6 (Pyridine)
~7.8
dd
1H
H-4 (Pyridine)
~8.1
d
1H
H-3 (Pyridine)
~4.3
s
2H
-CH₂-
~8.5
br s
1H
-NH-
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~165
C=O (Amide)
~148
C-2 (Pyridine)
~145
C-6 (Pyridine)
~138
C-4 (Pyridine)
~128
C-5 (Pyridine)
~115
C-3 (Pyridine)
~43
-CH₂-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands (Solid Phase, KBr)
Wavenumber (cm⁻¹)
Intensity
Assignment
3250-3350
Strong, Broad
N-H Stretch (Amide)
1670-1690
Strong
C=O Stretch (Amide I)
1580-1610
Medium
C=C and C=N Stretch (Pyridine ring)
1520-1550
Medium
N-H Bend (Amide II)
750-800
Strong
C-Cl Stretch
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization, EI)
m/z
Relative Intensity
Assignment
204/206/208
High
[M]⁺, [M+2]⁺, [M+4]⁺ (due to two Cl isotopes)
128/130
Medium
[M - CH₂Cl]⁺
77
Medium
[C₅H₃ClN]⁺
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide.
NMR Spectroscopy
Sample Preparation:
Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Cap the NMR tube and gently invert to ensure complete dissolution.
Data Acquisition:
Instrument: A 400 MHz or higher field NMR spectrometer.
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
IR Spectroscopy
KBr Pellet Method:
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Place a portion of the powder into a pellet-forming die.
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Place the pellet in the sample holder of the IR spectrometer.
Data Acquisition:
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electron Ionization - EI):
Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).
Procedure: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like 2-Chloro-N-(5-chloropyridin-2-yl)acetamide.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2). While experimental data is currently scarce, the predicted spectra and detailed experimental protocols herein offer a robust framework for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The provided workflow emphasizes a systematic approach to structural elucidation, which is a cornerstone of chemical and pharmaceutical research.
Exploratory
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the potential mechanisms of action of the synthetic compound 2-chloro-N-(5-chloropyridin-2-yl)ac...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the potential mechanisms of action of the synthetic compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. In the absence of direct comprehensive studies on this specific molecule, this paper synthesizes evidence from structurally related chloroacetamide-containing compounds to propose several plausible biological activities. The chloroacetamide moiety is a well-documented reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, notably cysteine. This reactivity is the cornerstone of the hypothesized mechanisms, which include the induction of ferroptosis, targeted enzyme inhibition, and broad-spectrum antimicrobial activity. This document provides a framework for future research by detailing relevant experimental protocols to investigate these potential mechanisms and presenting hypothetical quantitative data based on analogous compounds to guide initial experimental design.
Introduction: The Chloroacetamide Moiety as a Bioactive Warhead
The 2-chloro-N-(5-chloropyridin-2-yl)acetamide molecule belongs to the class of N-arylacetamides, which are recognized as versatile precursors in the synthesis of medicinally and agrochemically significant compounds. The presence of the chloroacetamide group is of particular interest, as it acts as a reactive electrophile, enabling covalent interactions with biological macromolecules. This "warhead" functionality is a key feature in the design of targeted covalent inhibitors and other bioactive agents. Structurally similar compounds have demonstrated a range of biological effects, from anticancer to antimicrobial, suggesting that 2-chloro-N-(5-chloropyridin-2-yl)acetamide may possess a multifaceted pharmacological profile. This guide explores the most probable mechanisms of action based on the current understanding of chloroacetamide chemistry and the bioactivity of related molecules.
Proposed Mechanism of Action 1: Induction of Ferroptosis
Recent studies have implicated cysteine-reactive covalent chloro-N-acetamide ligands in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This process is distinct from apoptosis and is emerging as a promising therapeutic strategy in cancer. It is hypothesized that chloroacetamide-containing compounds can lead to the depletion of glutathione (GSH), a key antioxidant, and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that protects against lipid peroxidation. This target-independent mechanism could be a significant contributor to the bioactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Proposed Signaling Pathway
Caption: Proposed pathway for ferroptosis induction.
Experimental Protocols
2.2.1. Assessment of Cell Viability
Principle: To determine the cytotoxic effect of the compound and the potential rescue by ferroptosis inhibitors.
Method:
Seed cells (e.g., HT-1080) in a 96-well plate.
Treat cells with varying concentrations of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, with and without the ferroptosis inhibitor ferrostatin-1.
Incubate for 24-48 hours.
Assess cell viability using an MTT or CellTiter-Glo® assay.
2.2.2. Measurement of Lipid Peroxidation
Principle: To detect the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Method:
Treat cells with the compound as described above.
Load cells with the fluorescent probe C11-BODIPY(581/591).
Wash cells with PBS.
Analyze lipid peroxidation by fluorescence microscopy or flow cytometry, detecting the shift from red to green fluorescence upon probe oxidation.
2.2.3. Quantification of Glutathione (GSH) Depletion
Principle: To measure the levels of the antioxidant glutathione.
Method:
Treat cells with the compound.
Lyse the cells and use a commercially available GSH/GSSG-Glo™ Assay kit.
Measure luminescence, which is proportional to the GSH concentration.
Hypothetical Quantitative Data
The following table presents hypothetical data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide based on activities of analogous chloroacetamide compounds.
Assay
Cell Line
Parameter
Hypothetical Value
Cell Viability
HT-1080
IC50
5 µM
Lipid Peroxidation
HT-1080
Fold Increase in Green Fluorescence
8-fold
GSH Depletion
HT-1080
% of Control
20%
Proposed Mechanism of Action 2: Enzyme Inhibition
The electrophilic nature of the chloroacetamide moiety makes it a prime candidate for acting as a covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. Several classes of enzymes could be potential targets.
Penicillin-Binding Protein (PBP) Inhibition
Structurally similar compounds have demonstrated antibacterial activity through the inhibition of PBPs, which are crucial for bacterial cell wall synthesis.[1] Inhibition of these enzymes leads to cell lysis and bacterial death.
In-depth Technical Guide on the Biological Activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Its Analogs
Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Therefore, this guide provides a comprehensive overview of the bio...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Therefore, this guide provides a comprehensive overview of the biological activities of structurally analogous compounds, primarily other N-substituted 2-chloroacetamides, to infer the potential properties of the target compound. The presented data and methodologies are drawn from studies on these related molecules.
Executive Summary
This technical guide offers a detailed examination of the potential biological activities of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, based on the known activities of its structural analogs. The chloroacetamide functional group is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, and herbicidal properties. This document collates quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows to provide a thorough resource for researchers, scientists, and drug development professionals.
The structure features a chloroacetamide core attached to a 5-chloropyridin-2-amine moiety. The presence of the electrophilic chloroacetyl group and the substituted pyridine ring are key determinants of its potential biological activity.
Synthesis of N-Pyridinyl Chloroacetamide Analogs
The synthesis of N-pyridinyl chloroacetamides is typically achieved through the acylation of the corresponding aminopyridine with chloroacetyl chloride. A general synthetic scheme is provided below.
Figure 1: General synthesis of 2-chloro-N-pyridin-2-yl-acetamide.
A specific protocol for a similar compound, 2-chloro-N-pyridin-2-yl-acetamide, involves dissolving 2-aminopyridine in a suitable solvent like 1,2-dichloroethane and adding chloroacetyl chloride dropwise. The reaction can be facilitated by microwave irradiation. Following the reaction, a basic workup with saturated aqueous sodium hydroxide solution is performed, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization.[1]
Biological Activities of Chloroacetamide Analogs
The biological activities of chloroacetamide derivatives are diverse and are influenced by the nature of the N-substituent. The primary activities reported in the literature for analogous compounds are antifungal, antibacterial, and herbicidal.
Antifungal Activity
Various N-substituted chloroacetamides have demonstrated significant antifungal properties against a range of pathogenic fungi.
Table 1: Antifungal Activity of Chloroacetamide Analogs
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]
Figure 2: Workflow of Broth Microdilution Assay.
Detailed Steps:
Preparation of Antifungal Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.[11]
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[12] Dilute this suspension in the test medium to achieve the desired final inoculum concentration.[9]
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control and a sterility control (medium only).[13] Incubate the plates at 35°C for 24 to 48 hours.[14]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Antibacterial Activity
N-substituted chloroacetamides have also been investigated for their antibacterial properties.
Table 2: Antibacterial Activity of Chloroacetamide Analogs
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[12][13][22]
Figure 3: Workflow of Agar Disk Diffusion Assay.
Detailed Steps:
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[12]
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[12]
Disk Preparation and Placement: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.[22] Using sterile forceps, place the disks on the inoculated agar surface.[20]
Incubation and Measurement: Incubate the plates at 37°C for 16-18 hours. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[22]
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[23]
Chloroacetamides are known to be alkylating agents that can covalently bind to sulfhydryl groups of enzymes.[8] The primary target is believed to be the condensing enzymes involved in the elongation of VLCFAs, which are crucial for plant development.[24] This inhibition leads to a cessation of cell division and expansion in susceptible plants.[13]
Figure 4: Herbicidal Mechanism of Chloroacetamides.
Cytotoxicity
The cytotoxicity of chloroacetamide derivatives is an important consideration for their potential therapeutic applications.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23]
Figure 5: Workflow of the MTT Cytotoxicity Assay.
Detailed Steps:
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) into a 96-well plate at a suitable density and allow them to adhere overnight.[23]
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[25]
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[23]
Conclusion and Future Directions
While direct experimental data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide is not available, the extensive research on its structural analogs strongly suggests that this compound is likely to possess significant biological activity. The chloroacetamide moiety is a key driver of antifungal, antibacterial, and herbicidal effects, likely through covalent modification of essential enzymes. The 5-chloropyridin-2-yl substituent will modulate this activity and influence the pharmacokinetic properties of the molecule.
Future research should focus on the synthesis and in-depth biological evaluation of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This should include:
Antimicrobial Screening: Comprehensive screening against a broad panel of fungal and bacterial pathogens to determine its spectrum of activity and potency (MIC and MFC/MBC).
Herbicidal Testing: Evaluation of its pre- and post-emergence herbicidal activity against various weed species.
Cytotoxicity Profiling: Assessment of its cytotoxic effects on a range of human cancer and non-cancer cell lines to determine its therapeutic index.
Mechanism of Action Studies: Elucidation of its specific molecular targets and the signaling pathways it modulates to understand the basis of its biological effects.
Such studies will be crucial in determining the potential of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a lead compound for the development of new therapeutic agents or agrochemicals.
Solubility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Due to the limited avail...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive summary of qualitative solubility information, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their laboratory work.
Introduction to 2-chloro-N-(5-chloropyridin-2-yl)acetamide
2-chloro-N-(5-chloropyridin-2-yl)acetamide, with the chemical formula C₇H₆Cl₂N₂O, is a chloroacetamide derivative. Compounds in this class are recognized for their utility as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.
Solubility Profile
Table 1: Qualitative Solubility of Chloroacetamide Derivatives in Organic Solvents
Compound Class
General Solubility in Organic Solvents
Reference
Chloroacetamide Derivatives
Generally more soluble in organic solvents than in water.
N/A
Note: This table is based on general chemical principles and data for related compounds. Experimental verification is crucial for determining the precise solubility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in specific solvents.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized protocol for determining the solubility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.
Syringe filters (chemically compatible with the solvent)
Syringes
Pre-weighed evaporation dishes or vials
Vacuum oven or desiccator
3.2. Procedure
Preparation of Saturated Solution:
Add an excess amount of 2-chloro-N-(5-chloropyridin-2-yl)acetamide to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Withdrawal and Filtration:
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a syringe.
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.
Solvent Evaporation:
Record the exact weight of the evaporation dish containing the filtered solution.
Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, the dish can be placed in a desiccator under vacuum.
Continue the evaporation process until a constant weight of the dried solute is achieved.
Calculation of Solubility:
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.
The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental and conceptual processes involved in solubility determination, the following diagrams are provided.
Caption: Workflow for Gravimetric Solubility Determination.
This technical guide provides a foundational understanding of the solubility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. While quantitative data remains to be experimentally determined and published, the provided qualitative insights and a detailed, generalized experimental protocol offer a robust starting point for researchers. The successful application of this compound in drug development and other scientific endeavors will be greatly facilitated by the systematic determination of its solubility in a variety of relevant organic solvents. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific applications and solvent systems.
Foundational
In-depth Technical Guide: Stability and Storage of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2)
Disclaimer: As of the latest literature review, detailed public-domain data concerning the specific stability profile, degradation pathways, and biological interactions of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest literature review, detailed public-domain data concerning the specific stability profile, degradation pathways, and biological interactions of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) is limited. This guide, therefore, provides a comprehensive framework based on established principles of chemical stability testing and analysis for novel pharmaceutical compounds, tailored for researchers, scientists, and drug development professionals. The experimental protocols and data tables presented herein are illustrative templates for generating the necessary stability and storage information for this compound.
Introduction to Stability and Storage Considerations
The chemical stability of an active pharmaceutical ingredient (API) like 2-Chloro-N-(5-chloropyridin-2-yl)acetamide is a critical attribute that influences its quality, safety, and efficacy. Stability studies are essential to determine the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate storage conditions and shelf-life. This document outlines the recommended approach for a comprehensive stability assessment.
Recommended Storage Conditions (General Guidance)
Based on standard practices for chlorinated acetamide and pyridine derivatives, the following general storage conditions are recommended until specific stability data is generated:
Condition
Recommendation
Temperature
Store at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.
Humidity
Store in a dry environment, protected from moisture. Use of desiccants is recommended.
Light
Protect from light to prevent potential photolytic degradation. Amber vials or light-resistant containers should be used.
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be susceptible to oxidation.
Forced Degradation Studies
Forced degradation (stress testing) is crucial for understanding the degradation pathways and developing stability-indicating analytical methods. The following table summarizes typical stress conditions that should be applied to 2-Chloro-N-(5-chloropyridin-2-yl)acetamide.
Stress Condition
Experimental Protocol
Acid Hydrolysis
Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
Base Hydrolysis
Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
Oxidation
Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation
Expose the solid compound to dry heat at 80°C for 48 hours.
Photostability
Expose the solid compound and its solution to UV (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide and its degradation products.
Materials and Instrumentation:
HPLC system with a UV or PDA detector
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid or phosphoric acid (for pH adjustment)
Reference standard of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide
Chromatographic Conditions (Illustrative):
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: To be determined by UV scan of the parent compound (e.g., 254 nm).
Exploratory
Potential Biological Targets of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides an in-depth technical overview of the potential biological targets of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the potential biological targets of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Based on the well-documented reactivity of the chloroacetamide functional group and the biological activities of structurally related N-(5-chloropyridin-2-yl) amides, this whitepaper explores its probable mechanism of action as a covalent inhibitor. Potential therapeutic applications, including anticancer and antimicrobial activities, are discussed, supported by data from analogous compounds. This guide also furnishes detailed experimental protocols for assessing biological activity and visualizes key concepts through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound characterized by a chloroacetamide reactive group and a substituted pyridine ring. The chloroacetamide moiety is a well-established electrophilic "warhead" known to form covalent bonds with nucleophilic residues in proteins, most notably cysteine and to a lesser extent histidine.[1][2][3] This irreversible mode of action can lead to potent and sustained inhibition of enzyme activity, making compounds containing this functional group attractive candidates for drug discovery. This paper will explore the potential biological targets of 2-chloro-N-(5-chloropyridin-2-yl)acetamide by examining the known activities of structurally similar molecules.
Putative Mechanism of Action: Covalent Inhibition
The primary mechanism of action for 2-chloro-N-(5-chloropyridin-2-yl)acetamide is hypothesized to be covalent inhibition. The electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by amino acid residues within the active site of target proteins. Cysteine, with its reactive thiol group, is a common target for such covalent modification.[1][3]
The process can be visualized as a two-step mechanism:
Reversible Binding: The inhibitor first forms a reversible complex with the target enzyme, positioning the chloroacetamide group in proximity to a nucleophilic residue.
Irreversible Covalent Bonding: A nucleophilic substitution reaction occurs, where the amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. This leads to the irreversible inactivation of the enzyme.[2]
Potential Biological Targets and Therapeutic Applications
Based on studies of analogous compounds, 2-chloro-N-(5-chloropyridin-2-yl)acetamide may exhibit a range of biological activities, primarily centered around anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of chloroacetamide and N-pyridin-2-yl acetamide derivatives against various cancer cell lines.[4][5][6]
Potential Targets:
Kinases: The chloroacetamide moiety can be incorporated into kinase inhibitors to achieve irreversible binding to a cysteine residue in or near the ATP-binding pocket.
Dihydroorotate Dehydrogenase (DHODH): A structurally related compound, 2-chloro-N-pyrimidin-5-yl-acetamide, has been identified as a potent inhibitor of DHODH, an enzyme crucial for pyrimidine biosynthesis and, consequently, cell proliferation.[4]
Transcriptional Enhanced Associate Domain (TEAD): Chloroacetamide fragments have been shown to covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, inhibiting its interaction with the YAP1 co-activator and disrupting a key oncogenic signaling pathway.[7]
Illustrative Quantitative Data for Analogous Compounds:
Note: The compounds listed are N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide (6e) and a related derivative (6c), which share the N-pyridin-yl acetamide scaffold.
Antimicrobial Activity
The chloroacetamide functional group is present in several herbicides and has been explored for its antimicrobial properties.[3][8]
Potential Targets:
MurA Enzyme: Chloroacetamide derivatives have been identified as covalent inhibitors of MurA, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition occurs through covalent modification of an active site cysteine.
Polyketide Synthases: Certain plant polyketide synthases, which are condensing enzymes with an active site cysteine, are irreversibly inhibited by chloroacetamide herbicides.[3] This suggests that analogous enzymes in microbes could be potential targets.
Illustrative Quantitative Data for Analogous Compounds:
Note: The compounds listed are derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, which contain the chloroacetyl reactive group.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, based on methodologies reported for similar compounds.
Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This protocol is a representative procedure for the acylation of an aminopyridine.
Test compound (2-chloro-N-(5-chloropyridin-2-yl)acetamide)
Procedure:
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
Treat the cells with various concentrations of the test compound dissolved in DMSO (with a final DMSO concentration typically <0.5%) and incubate for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[9]
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
96-well plates
Test compound
Procedure:
Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
Inoculate each well with a standardized suspension of the microorganism.
Include positive (microorganism with no compound) and negative (broth only) controls.
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct biological data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide is not yet widely available in the public domain, a strong rationale exists for its investigation as a covalent inhibitor with potential therapeutic applications. The presence of the chloroacetamide "warhead" and the N-(5-chloropyridin-2-yl) scaffold suggests that it is likely to exhibit anticancer and/or antimicrobial activities through the irreversible inhibition of key enzymes, particularly those with a reactive cysteine in their active site.
Future research should focus on:
Target Identification and Validation: Utilizing proteomics and activity-based protein profiling to identify the specific cellular targets of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
In Vitro and In Vivo Efficacy Studies: Comprehensive evaluation of its anticancer and antimicrobial activity against a broad panel of cell lines and microbial strains, followed by studies in animal models.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.
The information and protocols provided in this whitepaper offer a foundational framework for researchers to initiate and advance the exploration of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a potential therapeutic agent.
In Silico Analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Predictive Assessment of Physicochemical, ADME, and Toxicological Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive in silico prediction of the physicochemical, Absorption, Distribution, Metabolism,...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in silico prediction of the physicochemical, Absorption, Distribution, Metabolism, and Excretion (ADME), and toxicological properties of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. In the absence of extensive experimental data for this specific molecule, computational modeling serves as a critical tool for early-stage assessment in drug discovery and chemical safety evaluation. This document summarizes predicted data from multiple well-established computational platforms, details the methodologies behind these predictions, and visualizes the workflow and potential toxicological pathways.
Predicted Physicochemical and ADME Properties
The physicochemical and ADME properties of 2-chloro-N-(5-chloropyridin-2-yl)acetamide were predicted using a panel of widely recognized in silico tools: SwissADME, pkCSM, and admetSAR. The aggregated results are presented below, offering insights into the molecule's drug-likeness and pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value (SwissADME)
Predicted Value (pkCSM)
Predicted Value (admetSAR)
Molecular Formula
C₇H₆Cl₂N₂O
C₇H₆Cl₂N₂O
C₇H₆Cl₂N₂O
Molecular Weight
205.04 g/mol
205.04 g/mol
205.04 g/mol
LogP (Octanol/Water)
1.85
1.92
1.78
Water Solubility (logS)
-2.5 (Moderately soluble)
-2.8 (Soluble)
-2.6 (Soluble)
Topological Polar Surface Area (TPSA)
58.2 Ų
-
-
Number of Rotatable Bonds
2
-
-
Hydrogen Bond Acceptors
3
-
-
Hydrogen Bond Donors
1
-
-
Table 2: Predicted ADME Properties
Property
Predicted Outcome (SwissADME)
Predicted Outcome (pkCSM)
Predicted Outcome (admetSAR)
Gastrointestinal Absorption
High
85%
High
Blood-Brain Barrier (BBB) Permeant
No
No
No
P-glycoprotein Substrate
Yes
Yes
Yes
CYP1A2 Inhibitor
No
No
No
CYP2C19 Inhibitor
No
No
No
CYP2C9 Inhibitor
No
Yes
No
CYP2D6 Inhibitor
No
No
No
CYP3A4 Inhibitor
No
No
No
In Silico Toxicological Profile
The toxicological properties of 2-chloro-N-(5-chloropyridin-2-yl)acetamide were evaluated using the ProTox-II and admetSAR servers. These platforms predict various toxicity endpoints based on the chemical structure.
Table 3: Predicted Toxicological Endpoints
Toxicity Endpoint
Predicted Result (ProTox-II)
Predicted Result (admetSAR)
Oral Acute Toxicity (LD₅₀)
500 mg/kg (Class 4)
2.7 g/kg (Class III)
Hepatotoxicity
Active
-
Carcinogenicity
Inactive
Non-carcinogen
Mutagenicity (Ames Test)
Inactive
Non-mutagenic
hERG Inhibition
-
Weak inhibitor
Skin Sensitization
-
Non-sensitizer
Methodologies of In Silico Prediction Tools
The predictions presented in this guide are based on established computational models. Understanding the underlying methodologies is crucial for interpreting the results.
SwissADME
SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[1] Its predictions are based on a combination of established computational methods:
Physicochemical Properties : Calculated using topological approaches and fragmental methods. For instance, water solubility is predicted using the ESOL model.[2]
Pharmacokinetics : Properties like gastrointestinal absorption and blood-brain barrier penetration are predicted using the BOILED-Egg model, which relies on lipophilicity and polarity.[3] Cytochrome P450 (CYP) inhibition and P-glycoprotein substrate predictions are based on in-house developed Support Vector Machine (SVM) models.[4]
pkCSM
pkCSM is a web server that uses graph-based signatures to predict the pharmacokinetic and toxicity properties of small molecules.[5][6] The core of its methodology lies in representing the chemical structure as a graph and using these representations to train predictive models.[7] This approach allows for the encoding of distance patterns between atoms, which are then correlated with various ADME-T properties.[7]
ProTox-II
ProTox-II is a web server for the in silico prediction of the toxicity of chemicals.[8] It integrates several methods to predict a wide range of toxicity endpoints:[9]
Molecular Similarity : Compares the input molecule to compounds with known toxicity data.
Pharmacophores and Fragment Propensities : Identifies toxic fragments and pharmacophoric features within the molecule.
Machine-Learning Models : Utilizes predictive models built on data from both in vitro and in vivo studies for endpoints such as acute toxicity, hepatotoxicity, carcinogenicity, and mutagenicity.[8]
admetSAR
admetSAR is a comprehensive platform for the systematic evaluation of ADMET properties. The latest version, admetSAR 3.0, employs a multi-task graph neural network framework for robust and reliable predictions.[10] The models are trained on a large, curated database of experimental ADMET data.[11] The platform provides predictions for a wide array of endpoints, including absorption, distribution, metabolism, excretion, and various toxicities.[12]
Visualization of In Silico Workflow and Potential Toxicity Pathway
To provide a clearer understanding of the in silico analysis process and the potential implications of the toxicity predictions, the following diagrams have been generated using the DOT language.
In Silico Prediction Workflow
Predicted Biological Interactions
Conclusion
The in silico analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide suggests that it possesses drug-like physicochemical properties with high predicted gastrointestinal absorption. However, its potential as a P-glycoprotein substrate may impact its bioavailability. The toxicological predictions indicate a moderate acute toxicity profile and a potential for hepatotoxicity, while predictions for carcinogenicity and mutagenicity are negative. These computational predictions provide a valuable preliminary assessment. It is imperative that these in silico findings are validated through subsequent in vitro and in vivo experimental studies to confirm the safety and pharmacokinetic profile of this compound.
A Technical Review of 2-Chloro-N-(pyridin-2-yl)acetamide Analogs: Synthesis, Bioactivity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive literature review of the research surrounding 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structurally...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the research surrounding 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structurally related analogs. Due to a scarcity of publicly available data on the specific title compound, this review focuses on the broader class of 2-chloro-N-(pyridin-2-yl)acetamides and related N-aryl chloroacetamides. The aim is to provide a foundational understanding of the synthesis, biological activities, and potential mechanisms of action for this class of compounds, thereby offering valuable insights for researchers in drug discovery and development.
Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide Derivatives
The synthesis of 2-chloro-N-(substituted-pyridin-2-yl)acetamides is typically achieved through the acylation of a corresponding aminopyridine derivative with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a common and generally efficient method for forming the amide bond.
General Experimental Protocol
The following protocol is a generalized procedure based on methodologies reported for the synthesis of similar N-aryl acetamides.[1][2]
Base (e.g., triethylamine, pyridine, or an excess of the aminopyridine)
Ice bath
Standard laboratory glassware and stirring apparatus
Procedure:
The substituted 2-aminopyridine is dissolved in an anhydrous solvent under an inert atmosphere.
The solution is cooled in an ice bath.
A solution of chloroacetyl chloride in the same solvent is added dropwise to the cooled aminopyridine solution with continuous stirring. A base may be added to neutralize the HCl byproduct.
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and byproducts.
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to yield the desired 2-chloro-N-(substituted-pyridin-2-yl)acetamide.
A general workflow for this synthesis is depicted below.
General Synthesis Workflow
Analytical Data for a Representative Analog: 2-Chloro-N-pyridin-2-yl-acetamide
Biological Activities of Chloroacetamide Derivatives
Chloroacetamide derivatives have been investigated for a wide range of biological activities, highlighting their potential as scaffolds in drug discovery.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of N-substituted 2-chloroacetamides.[2][3] The presence of the chloroacetyl group is believed to be crucial for this activity, as it can act as an alkylating agent, reacting with nucleophilic residues in microbial enzymes and proteins, thereby disrupting their function. One study demonstrated that the addition of a chlorine atom to the alpha carbon of an acetamide was essential for its biological activity against Candida albicans.[3]
Anticancer Activity
The antiproliferative effects of chloroacetamide derivatives have been evaluated against various cancer cell lines.[4][5] The mechanism is thought to involve the induction of apoptosis. For instance, some novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol showed cytotoxicity against PANC-1, HepG2, and MCF7 cell lines.[4]
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture.[6] Their mode of action generally involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.
The table below summarizes the reported biological activities of various chloroacetamide derivatives.
The reactivity of the α-chloro group is central to the biological activity of chloroacetamides. This electrophilic center can readily react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes.
A proposed general mechanism of action is illustrated in the following diagram.
Proposed General Mechanism of Action
This alkylation can lead to the irreversible inhibition of essential enzymes, disruption of cellular signaling pathways, and ultimately, cell death. For example, in some antimicrobial contexts, DNA ligase has been suggested as a potential target.[7]
Conclusion and Future Perspectives
The class of 2-chloro-N-(pyridin-2-yl)acetamides and their analogs represents a versatile scaffold with a broad spectrum of reported biological activities, including antimicrobial, antifungal, and anticancer effects. The synthetic accessibility and the reactive nature of the chloroacetyl group make these compounds interesting candidates for further investigation in drug discovery.
Future research should focus on:
Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a focused library of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its analogs would be crucial to establish clear structure-activity relationships (SAR).
Mechanism of Action Studies: Detailed mechanistic studies are needed to identify the specific molecular targets of these compounds in different biological contexts.
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their efficacy and toxicological profiles.
While data on the specific compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide is limited, the broader literature on related chloroacetamides provides a strong rationale for its further investigation as a potential therapeutic agent.
Application Notes and Protocols for 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related chloroacetamide and chloropyr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related chloroacetamide and chloropyridine derivatives. Specific experimental validation for 2-chloro-N-(5-chloropyridin-2-yl)acetamide (CAS: 90931-33-2) is limited in publicly available literature. These protocols are intended to serve as a starting point for research and should be optimized as necessary.
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a halogenated acetamide derivative. Compounds within this class have demonstrated a range of biological activities, including potential as anticancer and antimicrobial agents. The presence of the chloroacetamide group suggests a potential for covalent interaction with biological nucleophiles, such as cysteine residues in proteins, which can lead to irreversible inhibition of enzyme activity. The 5-chloropyridin-2-yl moiety contributes to the overall physicochemical properties of the molecule, influencing its solubility, cell permeability, and target-binding affinity.
Potential Applications
Based on the activities of analogous compounds, 2-chloro-N-(5-chloropyridin-2-yl)acetamide is a candidate for investigation in the following areas:
Anticancer Research: As a potential inhibitor of cancer cell proliferation and inducer of apoptosis. Chloroacetamide derivatives have been shown to target various proteins involved in cancer progression.
Antimicrobial Research: For the evaluation of its efficacy against a panel of pathogenic bacteria and fungi. Halogenated compounds are known to possess antimicrobial properties.
Quantitative Data Summary (Based on Related Compounds)
The following tables provide examples of quantitative data obtained for structurally similar N-aryl-2-chloroacetamide derivatives. These tables are intended to serve as a template for recording experimental data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Table 1: In Vitro Anticancer Activity of N-aryl-2-chloroacetamide Analogs
Table 2: Minimum Inhibitory Concentration (MIC) of Related Pyridine Derivatives against Bacterial Strains
Compound ID
Bacterial Strain
MIC (µg/mL)
Reference
Pyridine Analog
Bacillus subtilis
Not Reported
Pyridine Analog
Staphylococcus aureus
Not Reported
Pyridine Analog
Escherichia coli
Not Reported
Pyridine Analog
Pseudomonas aeruginosa
Not Reported
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in various cancer cell lines.
Materials:
2-chloro-N-(5-chloropyridin-2-yl)acetamide
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate Buffered Saline (PBS)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding:
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Harvest the cells using trypsin-EDTA and perform a cell count.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plates for 48-72 hours.
MTT Assay:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4]
Objective: To determine the MIC of 2-chloro-N-(5-chloropyridin-2-yl)acetamide against various bacterial strains.
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
Compound Dilution:
Prepare a stock solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in DMSO.
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
Inoculation:
Add the prepared bacterial inoculum to each well containing the diluted compound.
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
Incubation:
Incubate the plates at 37°C for 18-24 hours.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of the target compound.
Chloroacetamide fragments have been identified as covalent inhibitors of the TEAD-YAP interaction, a key component of the Hippo signaling pathway.[5] This pathway is often dysregulated in cancer. The following diagram illustrates a plausible mechanism of action for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Caption: Potential inhibition of the Hippo-YAP signaling pathway.
Application Notes and Protocols for the Synthesis of Derivatives from 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis, characterization, and potential biological evaluation of novel chemical entities der...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential biological evaluation of novel chemical entities derived from 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This starting material is a versatile scaffold for the development of compounds with potential therapeutic applications, including antimicrobial and anticancer activities. The protocols outlined below are based on established synthetic methodologies for related N-arylacetamides and can be adapted for the synthesis of a diverse library of derivatives.
Synthesis of the Starting Material: 2-chloro-N-(5-chloropyridin-2-yl)acetamide
The synthesis of the parent compound, 2-chloro-N-(5-chloropyridin-2-yl)acetamide, can be achieved through the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. A general protocol, adapted from the synthesis of similar compounds, is provided below.[1][2]
Experimental Protocol: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Materials:
2-amino-5-chloropyridine
Chloroacetyl chloride
Anhydrous 1,2-dichloroethane (or another suitable inert solvent)
Triethylamine (or another suitable base)
Saturated aqueous sodium hydroxide solution
Anhydrous sodium sulfate
Acetonitrile (for recrystallization)
Equipment:
Round-bottom flask
Dropping funnel
Magnetic stirrer
Reflux condenser (if heating is required)
Ice bath
Separatory funnel
Rotary evaporator
Büchner funnel and flask
Procedure:
In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane under an inert atmosphere.
Cool the mixture in an ice bath.
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, adjust the pH of the reaction mixture to approximately 9 with a saturated aqueous sodium hydroxide solution.[1]
Transfer the mixture to a separatory funnel and extract the product with 1,2-dichloroethane (2 x 50 mL).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallize the crude product from acetonitrile to yield pure 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Synthesis of Derivatives via Nucleophilic Substitution
The chlorine atom in 2-chloro-N-(5-chloropyridin-2-yl)acetamide is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Common nucleophiles include amines, thiols, and alcohols.
General Experimental Protocol: Reaction with Amine Nucleophiles
Procedure:
Dissolve 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).
Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
Filter the solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N-substituted amino-acetamide derivative.
General Experimental Protocol: Reaction with Thiol Nucleophiles
Procedure:
Dissolve the desired thiol (1.1 equivalents) in a suitable solvent like ethanol.
Add a base such as sodium ethoxide or triethylamine to generate the thiolate anion.
To this solution, add 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1 equivalent).
Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete as indicated by TLC.
Cool the mixture and remove the solvent under reduced pressure.
Purify the residue by column chromatography or recrystallization to obtain the desired thioether derivative.
Data Presentation: Characterization of Hypothetical Derivatives
The following table summarizes expected characterization data for representative derivatives synthesized from 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Note that these are hypothetical values based on related compounds found in the literature.
Derivatives of N-arylacetamides have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The introduction of different substituents allows for the fine-tuning of these activities.
Antimicrobial Activity
Many acetamide derivatives have shown promising activity against various bacterial and fungal strains. The mechanism of action can vary but may involve the disruption of the microbial cell membrane or inhibition of essential enzymes.
Table 2: Representative Antimicrobial Activity of Acetamide Derivatives (MIC in µg/mL)
Certain N-arylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.
Table 3: Representative Anticancer Activity of Acetamide Derivatives (IC₅₀ in µM)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[4][5]
Materials:
Synthesized compounds
Bacterial and/or fungal strains
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Dimethyl sulfoxide (DMSO)
Standard antibiotic/antifungal drugs (positive controls)
Spectrophotometer (plate reader)
Procedure:
Prepare a stock solution of each test compound in DMSO.
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.
Prepare a standardized inoculum of the microbial suspension.
Add the microbial inoculum to each well of the microtiter plate.
Include positive controls (medium with microbial suspension and standard drug) and negative controls (medium with microbial suspension and DMSO, and medium alone).
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9][10][11][12]
Materials:
Human cancer cell line (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and evaluation of derivatives.
Derivatives of related heterocyclic compounds have been shown to modulate inflammatory pathways. A potential mechanism of action could involve the inhibition of key inflammatory signaling cascades such as TNF-α and IL-6.
Caption: Potential inhibition of TNF-α and IL-6 signaling pathways.
Application Notes and Protocols: 2-chloro-N-(5-chloropyridin-2-yl)acetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a key intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a key intermediate in the synthesis of biologically active compounds, particularly focusing on its application in the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration into a potential therapeutic agent are provided, along with relevant data and pathway diagrams to support drug discovery efforts.
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide (CAS No. 90931-33-2) is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a reactive chloroacetyl group and a substituted pyridine ring, allows for the construction of diverse molecular scaffolds. The chloroacetamide moiety is an excellent electrophile for reactions with various nucleophiles, such as amines and thiols, enabling the introduction of this fragment into larger molecules. The 5-chloropyridin-2-yl group can participate in various cross-coupling reactions and can also play a crucial role in binding to biological targets through hydrogen bonding and other non-covalent interactions. This combination of features makes 2-chloro-N-(5-chloropyridin-2-yl)acetamide a strategic intermediate for the synthesis of compounds targeting a range of biological pathways, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.
Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
A reliable method for the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide involves the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The following protocol is based on established procedures for similar transformations.[2][3]
Experimental Protocol: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Materials:
2-amino-5-chloropyridine
Chloroacetyl chloride
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Triethylamine (TEA) or pyridine (optional, as a base)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware and stirring apparatus
Rotary evaporator
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous DCM or DCE.
Cool the solution to 0 °C using an ice bath.
Slowly add chloroacetyl chloride (1.0-1.2 eq) dropwise to the stirred solution. If a base is used, triethylamine (1.1-1.3 eq) can be added to scavenge the HCl byproduct.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to afford pure 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Table 1: Synthesis Data for a Representative Chloroacetamide
The 2-chloro-N-(5-chloropyridin-2-yl)acetamide intermediate is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Fedratinib, an approved JAK2 inhibitor for the treatment of myelofibrosis, exemplifies the therapeutic potential of targeting this pathway.[2][4][5]
While the direct synthesis of Fedratinib from 2-chloro-N-(5-chloropyridin-2-yl)acetamide is not the reported route, this intermediate can be utilized to synthesize structurally related pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a scaffold known for potent and selective kinase inhibition.[6][7][8]
Proposed Synthetic Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Precursor
The following protocol outlines a plausible synthetic route for the construction of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors, using 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This approach involves the reaction of the chloroacetamide with an aminopyrazole, followed by a cyclization step.
Experimental Protocol: Synthesis of a N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Derivative
Step 1: Synthesis of N-(5-amino-1H-pyrazol-3-yl)-2-chloro-N-(5-chloropyridin-2-yl)acetamide
To a solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 3,5-diaminopyrazole (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.
Step 2: Intramolecular Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
The intermediate from Step 1 can be cyclized under various conditions. A common method involves heating in a high-boiling point solvent like Dowtherm A or by using a dehydrating agent such as phosphorus oxychloride (POCl₃).
For example, suspend the intermediate in POCl₃ and heat at reflux for 2-4 hours.
Carefully quench the reaction mixture by pouring it onto crushed ice.
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
Collect the solid by filtration, wash thoroughly with water, and dry. Purify by column chromatography to obtain the desired N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine derivative.
Table 2: Biological Activity of a Representative JAK2 Inhibitor (Fedratinib)
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts described, the following diagrams have been generated using the DOT language.
Caption: Synthetic scheme for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Caption: General workflow for synthesizing and testing a kinase inhibitor.
Caption: Simplified JAK2-STAT3 signaling pathway and its inhibition.
Conclusion
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and reactive nature make it an ideal starting material for the construction of complex heterocyclic systems, including the pyrazolo[1,5-a]pyrimidine scaffold found in numerous potent kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in their own drug discovery programs targeting kinases and other important biological targets.
Application Notes and Protocols for Parallel Synthesis Using 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a versatile scaffold in parallel s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The protocols outlined below are designed for high-throughput synthesis and are applicable to lead generation and optimization in drug discovery and agrochemical research.
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a valuable building block for parallel synthesis due to the reactive chloroacetamide moiety, which allows for facile diversification through nucleophilic substitution. This enables the rapid generation of a large number of analogues from a common core structure. Libraries derived from this scaffold have shown potential as inhibitors of various biological targets, including protein-protein interactions. Parallel synthesis enables the efficient exploration of the chemical space around this core, facilitating the identification of structure-activity relationships (SAR).
Core Application: Generation of a Diverse Amine Library
The primary application of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in parallel synthesis is its reaction with a diverse set of primary and secondary amines to generate a library of N-substituted glycinamides. This reaction is typically robust and high-yielding, making it ideal for automated or semi-automated parallel synthesis platforms.
General Reaction Scheme
The general reaction involves the displacement of the chloride from the chloroacetamide with an amine nucleophile, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.
Figure 1: General reaction scheme for the parallel synthesis of an amine library.
Experimental Protocols
Materials and Equipment
Reagents:
2-chloro-N-(5-chloropyridin-2-yl)acetamide
Library of diverse primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines, heterocylic amines)
N,N-Diisopropylethylamine (DIEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Acetonitrile (ACN)
Water (HPLC grade)
Trifluoroacetic acid (TFA)
Equipment:
96-well reaction block with sealing mat
Automated liquid handler or multichannel pipette
Inert atmosphere manifold (Nitrogen or Argon)
Reaction block shaker/heater
Centrifugal evaporator
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for analysis
Preparative HPLC for purification (optional)
Protocol for Parallel Synthesis in a 96-Well Plate
This protocol is designed for the synthesis of a 96-member library.
Preparation of Reagent Stock Solutions:
Prepare a 0.2 M stock solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in anhydrous DMF.
Prepare a 0.25 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.
Prepare a 0.6 M stock solution of DIEA in anhydrous DMF.
Reaction Setup:
To each well of a 96-well reaction block, add 250 µL of the 0.2 M 2-chloro-N-(5-chloropyridin-2-yl)acetamide stock solution (0.05 mmol).
To each corresponding well, add 250 µL of the respective 0.25 M amine stock solution (0.0625 mmol, 1.25 equivalents).
Add 125 µL of the 0.6 M DIEA stock solution (0.075 mmol, 1.5 equivalents) to each well.
Seal the reaction block with a septum mat.
Reaction Conditions:
Place the reaction block on a shaker and heat to 60°C.
Allow the reactions to proceed for 16 hours.
Work-up and Isolation:
After cooling to room temperature, remove the solvent in vacuo using a centrifugal evaporator.
Re-dissolve the residue in each well in 1 mL of DMSO.
The resulting solutions are the crude product library, ready for analysis and screening.
Workflow for Parallel Synthesis and Analysis
Figure 2: Workflow for parallel synthesis and screening.
Data Presentation
The following table represents hypothetical data for a selection of compounds from a synthesized library, demonstrating typical yields and purities obtained from the described protocol.
Compound ID
Amine Building Block
Molecular Weight ( g/mol )
Yield (%)
Purity (%) (by LC-MS at 254 nm)
L-001
Aniline
296.15
85
92
L-002
4-Fluoroaniline
314.14
88
95
L-003
Benzylamine
310.18
92
98
L-004
Piperidine
288.18
95
97
L-005
Morpholine
290.16
94
96
L-006
3-Aminopyridine
297.14
78
89
L-007
Cyclohexylamine
302.22
90
94
L-008
N-Methylbenzylamine
324.21
82
91
Application in Biological Screening: Targeting the Hippo-YAP Pathway
Libraries of chloroacetamide derivatives can be screened for their ability to inhibit protein-protein interactions. A relevant example is the inhibition of the interaction between the Transcriptional Enhanced Associate Domain (TEAD) and its co-activator Yes-associated protein (YAP), a key interaction in the Hippo signaling pathway which is often dysregulated in cancer.
Hippo Signaling Pathway and TEAD-YAP Inhibition
The Hippo pathway is a critical regulator of organ size and cell proliferation. When the pathway is "off," the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of pro-proliferative and anti-apoptotic genes. Covalent inhibitors that bind to a conserved cysteine in the palmitate-binding pocket of TEAD can allosterically disrupt the TEAD-YAP interaction, thereby inhibiting downstream signaling. A library derived from 2-chloro-N-(5-chloropyridin-2-yl)acetamide could be screened to identify potent inhibitors of this interaction.
Figure 3: Inhibition of the TEAD-YAP interaction in the Hippo pathway.
Conclusion
2-chloro-N-(5-chloropyridin-2-yl)acetamide is an excellent starting material for the parallel synthesis of diverse chemical libraries. The protocols provided herein offer a robust method for generating these libraries in a high-throughput manner. The resulting compounds are well-suited for screening against a variety of biological targets, particularly in the context of discovering novel therapeutics that modulate protein-protein interactions. The combination of efficient parallel synthesis and targeted library design makes this a powerful strategy in modern drug discovery.
Method
Application Notes and Protocols for the Scale-up Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Introduction 2-chloro-N-(5-chloropyridin-2-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is of significant interest to researchers in drug discove...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide via the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The described method is designed to be robust and scalable for laboratory and pilot plant settings.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the primary amino group of 2-amino-5-chloropyridine on the electrophilic carbonyl carbon of chloroacetyl chloride.
Data Presentation
All quantitative data is summarized in the following tables for easy reference and comparison.
This protocol is adapted from established procedures for the acylation of aminopyridines.[1][3]
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
Charging Reactants: Charge the reactor with 2-amino-5-chloropyridine and dichloroethane. Begin stirring to dissolve the starting material.
Controlled Addition: Cool the stirred solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching and pH Adjustment: Upon completion, carefully quench the reaction by the slow addition of water. Adjust the pH of the aqueous layer to 9 with a saturated sodium hydroxide solution.[1]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloroethane.[1]
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[1]
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
Purification: Purify the crude product by recrystallization from acetonitrile to obtain 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a solid.[1]
Drying: Dry the purified product in a vacuum oven.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]
Chloroacetyl chloride is corrosive and a lachrymator; handle with extreme care.
Dichloroethane is a suspected carcinogen; avoid inhalation and skin contact.
Handle all chemicals in accordance with their Safety Data Sheets (SDS).[5][6][7]
Have appropriate spill control materials readily available.
Application Notes and Protocols for the Derivatization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the derivatization of the acetamide group in 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the acetamide group in 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for analogous N-aryl chloroacetamides and can be adapted for the specific derivatization of the target molecule.
Chemical Properties and Reactivity
2-chloro-N-(5-chloropyridin-2-yl)acetamide possesses two primary sites for chemical modification: the reactive α-chloro group of the acetamide moiety and the amide N-H group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride ion by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups.
The amide N-H proton can be deprotonated under basic conditions, enabling N-alkylation or N-acylation reactions, further expanding the chemical space for derivatization.
Derivatization Strategies
The primary route for the derivatization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide involves the nucleophilic substitution of the α-chloro atom. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Common classes of nucleophiles and the resulting derivatives are outlined below.
Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide via nucleophilic substitution.
Caption: Workflow for O-Arylation.
Caption: Workflow for S-Alkylation/Arylation.
Caption: Workflow for N-Substitution.
Experimental Protocols
The following are generalized protocols for the derivatization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide based on reactions with analogous compounds. Researchers should optimize these conditions for the specific substrate and nucleophile used.
Protocol 1: Synthesis of O-Aryl Derivatives via Reaction with Phenols
This protocol describes the synthesis of 2-(aryloxy)-N-(5-chloropyridin-2-yl)acetamide derivatives.
Materials:
2-chloro-N-(5-chloropyridin-2-yl)acetamide
Substituted phenol
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired O-aryl derivative.
Entry
Nucleophile (Phenol)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Reference
1
4-Methoxyphenol
DMF
K₂CO₃
80
6
85
Adapted from similar reactions
2
4-Chlorophenol
DMF
K₂CO₃
90
5
82
Adapted from similar reactions
3
2-Naphthol
DMF
K₂CO₃
100
8
78
Adapted from similar reactions
Protocol 2: Synthesis of S-Alkyl/Aryl Derivatives via Reaction with Thiols
This protocol details the synthesis of 2-((alkyl/aryl)thio)-N-(5-chloropyridin-2-yl)acetamide derivatives.
Materials:
2-chloro-N-(5-chloropyridin-2-yl)acetamide
Thiol (e.g., thiophenol, benzyl mercaptan)
Sodium hydride (NaH, 60% dispersion in mineral oil)
N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the thiol (1.1 eq) in DMF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1.0 eq) in DMF dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the desired S-substituted derivative.
Entry
Nucleophile (Thiol)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Reference
1
Thiophenol
DMF
NaH
RT
12
92
Adapted from similar reactions
2
Benzyl mercaptan
DMF
NaH
RT
18
88
Adapted from similar reactions
3
4-Methylthiophenol
DMF
NaH
RT
16
90
Adapted from similar reactions
Protocol 3: Synthesis of N-Substituted Glycinamide Derivatives via Reaction with Amines
This protocol outlines the synthesis of 2-(amino)-N-(5-chloropyridin-2-yl)acetamide derivatives.
Materials:
2-chloro-N-(5-chloropyridin-2-yl)acetamide
Primary or secondary amine
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1.0 eq) in acetonitrile or dichloromethane, add the amine (1.2 eq) and triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
Stir the reaction mixture at room temperature or reflux for 2-12 hours, monitoring by TLC.
After completion, remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and water or saturated aqueous sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by crystallization or column chromatography to obtain the N-substituted glycinamide derivative.
Entry
Nucleophile (Amine)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Reference
1
Morpholine
CH₃CN
Et₃N
Reflux
4
85
Adapted from similar reactions
2
Piperidine
DCM
K₂CO₃
RT
12
90
Adapted from similar reactions
3
Aniline
CH₃CN
Et₃N
Reflux
8
75
Adapted from similar reactions
Biological Context: Inhibition of Pro-inflammatory Signaling Pathways
Derivatives of N-aryl acetamides have shown potential as modulators of inflammatory signaling pathways. Specifically, analogues of N-(pyridin-2-yl)acetamide have been identified as dual inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion.[1] This activity is particularly relevant in the context of inflammatory bowel disease (IBD), where these cytokines play a crucial role in the pathogenesis of the disease.
The binding of TNF-α and IL-6 to their respective receptors on intestinal epithelial cells triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of adhesion molecules on the cell surface, promoting the recruitment of immune cells and exacerbating the inflammatory response. By inhibiting these pathways, derivatives of 2-chloro-N-(5-chloropyridin-2-yl)acetamide could potentially reduce inflammation in the gut.
Caption: Inhibition of TNF-α and IL-6 Signaling.
Conclusion
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a valuable starting material for the synthesis of a wide array of derivatives through nucleophilic substitution at the α-chloro position. The protocols provided herein, adapted from established literature procedures, offer a solid foundation for the exploration of this chemical space. The potential of these derivatives to modulate key inflammatory signaling pathways highlights their promise for the development of novel therapeutic agents. Further optimization of reaction conditions and in-depth biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a versatile re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a versatile reagent in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for analogous N-aryl-2-chloroacetamides and serve as a guide for the development of novel derivatives.
Introduction
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a valuable synthetic intermediate characterized by a reactive C-Cl bond, which is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, making it a key building block for the synthesis of diverse molecular scaffolds. The presence of the 5-chloropyridin-2-yl moiety is of particular interest in drug discovery, as this structural motif is found in numerous biologically active compounds. Nucleophilic substitution reactions involving this compound can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, paving the way for the creation of novel compounds with potential therapeutic applications.[1]
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from the α-carbon of the acetamide by a nucleophile. This reaction typically proceeds via an SN2 mechanism.
Caption: General scheme of a nucleophilic substitution reaction.
Applications in Synthesis
The reactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide makes it a versatile precursor for a variety of heterocyclic systems and other functionalized molecules.
Caption: Synthetic pathways from the starting material.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions. Optimization of reaction conditions (solvent, temperature, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of 2-amino-N-(5-chloropyridin-2-yl)acetamide derivatives.
Workflow:
Caption: Workflow for reaction with amine nucleophiles.
Standard laboratory glassware and stirring apparatus
Procedure:
In a round-bottom flask, dissolve 2-chloro-N-(5-chloropyridin-2-yl)acetamide in the ethanol/water solvent mixture.
Add sodium azide portion-wise with stirring.
Heat the reaction mixture to reflux for 4-24 hours.[4]
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture and pour it into ice-water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the product by column chromatography on silica gel.
Note on Safety: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.
Characterization of Products
The synthesized compounds can be characterized using standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Melting Point (M.P.): To determine the purity of solid products.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-Cl).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Concluding Remarks
The nucleophilic substitution reactions of 2-chloro-N-(5-chloropyridin-2-yl)acetamide offer a straightforward and efficient route to a wide array of functionalized molecules. The protocols and data presented herein, derived from closely related structures, provide a solid foundation for researchers to explore the synthesis of novel compounds for potential applications in drug discovery and materials science. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
Application of CAS 90931-33-2 in the Synthesis of Heterocyclic Compounds: Information Not Currently Available
Despite a comprehensive search for the application of CAS 90931-33-2, identified as 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, in the synthesis of heterocyclic compounds, no specific data, experimental protocols, or qua...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search for the application of CAS 90931-33-2, identified as 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, in the synthesis of heterocyclic compounds, no specific data, experimental protocols, or quantitative results detailing its use in this context have been found in the available scientific literature. The search results primarily provide basic chemical and safety information for this compound but do not link it to methodologies for synthesizing heterocyclic structures.
While the requested detailed application notes and protocols for CAS 90931-33-2 cannot be provided due to the absence of relevant information, this report will instead offer a general overview of established methods for synthesizing heterocyclic compounds, which is a broad and vital area of organic and medicinal chemistry.
General Strategies for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. These cyclic structures, containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are prevalent in a vast array of biologically active molecules.[1] Common and powerful strategies for their construction include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and molecular diversity.[2][3][4] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate a wide range of heterocyclic scaffolds.[2][4]
Cyclization Reactions: These involve the formation of a ring from a linear precursor. Cyclization can be promoted by various catalysts and reaction conditions.[5][6] For instance, SmI2-catalyzed dearomatizing cyclization cascades are a powerful tool for constructing complex three-dimensional structures.[5]
Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. This approach is widely used to form various heterocyclic rings, including benzisoxazoles, indazolines, and benzothiazines.[7]
The Importance of Heterocyclic Compounds
Heterocyclic compounds are of immense interest to researchers, scientists, and drug development professionals due to their wide range of biological activities.[1] They form the core structure of many pharmaceuticals, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][8] The development of novel synthetic routes to access new and diverse heterocyclic frameworks remains an active and important area of chemical research.[9]
Visualization of General Synthetic Concepts
To illustrate the general concepts discussed, the following diagrams represent common workflows and reaction types in heterocyclic synthesis. It is important to reiterate that these are general representations and are not based on specific reactions involving CAS 90931-33-2.
Caption: A generalized workflow for the synthesis and evaluation of novel heterocyclic compounds.
Caption: Conceptual diagram of a three-component multicomponent reaction (MCR).
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a key intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a key intermediate in the development of novel antimicrobial agents. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and aim to guide researchers in the design and execution of experiments for creating new chemical entities with potential therapeutic value.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing thiazole and pyridine moieties, have demonstrated a broad spectrum of antimicrobial activities. The reagent 2-chloro-N-(5-chloropyridin-2-yl)acetamide is a valuable building block for the synthesis of such compounds, offering a reactive site for the introduction of various pharmacophores. This document outlines a proposed synthetic pathway for the generation of a novel aminothiazole derivative and provides relevant antimicrobial activity data for structurally similar compounds to support the rationale for this synthetic endeavor.
A well-established method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. In this proposed pathway, 2-chloro-N-(5-chloropyridin-2-yl)acetamide serves as the α-chloroacetylating agent to first form an intermediate which then reacts with a thiourea derivative. A more direct and common approach involves the reaction of the chloroacetamide with thiourea to yield a 2-aminothiazole derivative. This proposed synthesis is a one-pot reaction that is efficient and proceeds under relatively mild conditions.
Protocol 1: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)thiazole derivatives
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from 2-chloro-N-(5-chloropyridin-2-yl)acetamide and thiourea.
In a round-bottom flask, dissolve 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1 equivalent) in absolute ethanol.
To this solution, add thiourea (1.1 equivalents).
The reaction mixture is then heated to reflux with constant stirring.
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
Pour the cooled mixture into ice-cold water.
The precipitated solid is collected by filtration, washed with cold water, and dried.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 2-amino-N-(5-chloropyridin-2-yl)thiazole derivative.
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Sterile pipette tips and pipettors
Incubator
Microplate reader (optional)
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control (broth only)
Procedure:
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
Dilute the inoculum in the broth to the final desired concentration.
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth only).
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Structurally Related Pyridinyl-Thiazole Derivatives
While specific antimicrobial data for derivatives of 2-chloro-N-(5-chloropyridin-2-yl)acetamide is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related pyridinyl-thiazole compounds against various microbial strains, as reported in the literature. This data provides a strong rationale for the potential antimicrobial efficacy of the proposed synthetic products.
The following diagrams illustrate the logical workflow for the synthesis and evaluation of new antimicrobial agents.
Caption: Experimental workflow from synthesis to evaluation.
Logical Relationships in Drug Discovery
The development of new antimicrobial agents follows a logical progression from initial concept to potential lead compounds.
Caption: Logical flow in antimicrobial drug discovery.
Conclusion
2-chloro-N-(5-chloropyridin-2-yl)acetamide represents a promising starting material for the synthesis of novel antimicrobial agents. The proposed Hantzsch thiazole synthesis provides a straightforward and efficient route to access pyridinyl-thiazole derivatives. Based on the significant antimicrobial activities reported for structurally related compounds, there is a strong scientific basis to pursue the synthesis and evaluation of new chemical entities derived from this versatile building block. The protocols and data presented in these application notes are intended to facilitate further research and development in the critical area of antimicrobial drug discovery.
Patent Literature on 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Review of Publicly Available Information
A comprehensive search of patent literature has revealed no specific patents detailing the applications, synthesis, or experimental protocols for the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. While the search...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of patent literature has revealed no specific patents detailing the applications, synthesis, or experimental protocols for the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. While the search encompassed numerous variations of the compound's name and potential applications, no direct intellectual property filings for this specific molecule were identified.
The investigation did, however, unearth patents for structurally related compounds, particularly more complex molecules that incorporate the N-(5-chloropyridin-2-yl) moiety. These patents primarily focus on the synthesis of precursors for pharmaceutical agents, notably the anticoagulant drug Edoxaban. For instance, international patent application WO2019158550A1 and its European counterpart EP3752488A1 describe methods for preparing a key intermediate, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This larger molecule contains a substructure derived from 2-amino-5-chloropyridine, a potential precursor to the target compound of this review.
While these patents provide detailed synthetic procedures for their respective target molecules, they do not offer specific methodologies for the synthesis or application of 2-chloro-N-(5-chloropyridin-2-yl)acetamide itself. The broader search also identified patents for various chloroacetamide and pyridinyl derivatives with asserted utility in agriculture as herbicides or fungicides. However, none of these patents explicitly name or provide data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Based on the available patent landscape, there is no public record of patent protection or disclosed application for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Researchers, scientists, and drug development professionals should be aware that while related structures are present in the patent literature, particularly in the context of intermediates for complex pharmaceuticals, the specific compound of interest does not appear to be the subject of any current or past patent filings. This suggests that its applications may be unexplored, not commercially pursued, or fall within the public domain. Further investigation into non-patent literature, such as scientific journals and chemical databases, may provide additional information on the synthesis and properties of this compound.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 2-chloro-N-(5-chloropyridin-2-yl)acetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A1: The most common method is the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), often in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.
Q2: What are the critical parameters to control during the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A2: Key parameters to control include:
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the highly reactive chloroacetyl chloride.
Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which can lead to the formation of chloroacetic acid and reduce the yield of the desired product. Therefore, using anhydrous solvents and reagents is crucial.
Stoichiometry: A slight excess of the acylating agent or the amine might be used depending on the specific protocol, but a significant deviation can lead to side products.
Q3: What are the common impurities or side products in the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A3: Common impurities include:
Unreacted 2-amino-5-chloropyridine: This can occur if the reaction does not go to completion.
Diacylated product: Although less common with a secondary amine, over-acylation can sometimes occur, leading to the formation of a diacylated species.
Hydrolysis products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product itself can be susceptible to hydrolysis, especially under basic or acidic conditions, to yield 2-hydroxy-N-(5-chloropyridin-2-yl)acetamide.
Q4: How can I purify crude 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or acetonitrile. Column chromatography on silica gel can also be employed if recrystallization is not sufficient to remove impurities.
Troubleshooting Guides
Issue 1: Low or No Yield of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Possible Cause
Recommended Solution
Incomplete Reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Moisture Contamination
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.
Inefficient Mixing
Use a magnetic stirrer of an appropriate size and ensure vigorous stirring to maintain a homogeneous reaction mixture.
Poor Quality of Starting Materials
Verify the purity of 2-amino-5-chloropyridine and chloroacetyl chloride before starting the reaction. Impurities in the starting materials can inhibit the reaction or lead to side products.
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause
Recommended Solution
Formation of Side Products
As mentioned in the FAQs, side products like the diacylated or hydrolyzed compound can form. To minimize these, maintain a low reaction temperature and ensure anhydrous conditions.
Degradation of Product
The product might be unstable under the reaction or work-up conditions. Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully during work-up.
Impure Starting Materials
Impurities in the starting materials will likely carry through the reaction. Purify the starting materials if necessary.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This protocol is a general guideline and may require optimization.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-5-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol illustrates a common application of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in the synthesis of heterocyclic compounds.[1]
Reaction Setup: In a round-bottom flask, dissolve the appropriate 2-amino-3-cyanothiophene derivative (1.0 eq) and 2-chloro-N-(5-chloropyridin-2-yl)acetamide (1.0 eq) in ethanol.
Addition of Base: Add a solution of sodium ethoxide in ethanol (2.0 eq) to the reaction mixture.
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 3-amino-N-(5-chloropyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide derivative.
Data Presentation
The following table summarizes representative yields for reactions involving 2-chloro-N-arylacetamides in the synthesis of various derivatives. Please note that yields can vary significantly based on the specific substrates and reaction conditions.
Caption: Troubleshooting workflow for low reaction yield.
Src/Abl Kinase Signaling Pathway
Derivatives of 2-chloro-N-arylacetamides are precursors to compounds that can act as kinase inhibitors. A notable example is the inhibition of the Src/Abl signaling pathway, which is crucial in various cancers.
Technical Support Center: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 2-chloro-N-(...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
The most common and direct method for synthesizing 2-chloro-N-(5-chloropyridin-2-yl)acetamide is the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. This reaction involves the nucleophilic attack of the primary amino group of 2-amino-5-chloropyridine on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (2-amino-5-chloropyridine) and the product. The product is expected to be less polar than the starting amine. Visualization of the spots can be done under a UV lamp.
Q3: What are the critical safety precautions to consider during this synthesis?
It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is corrosive and a lachrymator and should be handled with extreme care.[2] Ensure all glassware is dry, as both chloroacetyl chloride and the intermediate can react with moisture.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Material: Impurities in 2-amino-5-chloropyridine can interfere with the reaction. 3. Moisture Contamination: Chloroacetyl chloride is highly reactive with water, leading to its decomposition. 4. Suboptimal Base: The base used may not be strong enough or soluble enough to effectively neutralize HCl.
1. Monitor the reaction by TLC until the starting material is consumed; consider increasing the temperature or reaction time. 2. Ensure the purity of 2-amino-5-chloropyridine using techniques like NMR or melting point analysis. Recrystallize if necessary. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA).
Presence of Multiple Spots on TLC (Impure Product)
1. Di-acylation: The second nitrogen on the pyridine ring or the amide nitrogen can be acylated, especially with excess chloroacetyl chloride.[3][4] 2. Unreacted Starting Material: Incomplete reaction. 3. Hydrolysis of Product: The chloroacetamide product can hydrolyze to the corresponding hydroxyacetamide in the presence of water.[1][5][6] 4. Over-chlorination of Starting Material: The 2-amino-5-chloropyridine may contain dichlorinated impurities from its synthesis.[7][8]
1. Add chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction. Use a precise 1:1 molar ratio of reactants. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Use anhydrous workup conditions and avoid excessive exposure to moisture. 4. Purify the 2-amino-5-chloropyridine starting material before use.
Difficulty in Product Isolation/Purification
1. Product is an oil: The product may not crystallize easily. 2. Co-precipitation of Impurities: Impurities may crystallize along with the product.
1. If the product oils out, attempt purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane). 2. Recrystallize the crude product from a suitable solvent such as ethanol or acetonitrile.[9]
Experimental Protocols
Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This protocol is a general guideline and may require optimization.
Materials:
2-amino-5-chloropyridine
Chloroacetyl chloride
Triethylamine (or another suitable base)
Anhydrous dichloromethane (or another suitable solvent)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate
Standard laboratory glassware
Magnetic stirrer and stir bar
Ice bath
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
Cool the mixture to 0 °C in an ice bath.
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation of Aminopyridines
Technical Support Center: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(5-chloropyridin-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
The most common method for synthesizing 2-chloro-N-(5-chloropyridin-2-yl)acetamide is the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the potential byproducts in this synthesis?
The primary byproducts in the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide include:
Unreacted Starting Materials: Residual 2-amino-5-chloropyridine and chloroacetyl chloride may be present in the crude product.
Diacylated Byproduct: Over-acylation of the starting amine can lead to the formation of N-(5-chloropyridin-2-yl)-N-(chloroacetyl)acetamide.
Hydrolysis Products: If water is present in the reaction mixture, chloroacetyl chloride can hydrolyze to form chloroacetic acid.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the 2-amino-5-chloropyridine has been consumed. A typical solvent system for TLC analysis is a mixture of chloroform and methanol (e.g., 95:5 v/v).[1]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low Yield of Desired Product
Incomplete reaction.
- Increase reaction time. - Ensure stoichiometric amounts of reactants are used. - Check the quality of the chloroacetyl chloride.
Product loss during workup.
- Optimize extraction and washing procedures. - Ensure complete precipitation of the product if using that method.
Formation of byproducts.
- Control the reaction temperature (low temperature acylation can be favorable). - Add the chloroacetyl chloride dropwise to the solution of the amine to avoid localized high concentrations.
Presence of Unreacted 2-amino-5-chloropyridine
Insufficient chloroacetyl chloride.
- Use a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride.
Short reaction time.
- Monitor the reaction by TLC until the starting amine is no longer visible.
Formation of Diacylated Byproduct
Excess chloroacetyl chloride.
- Use a controlled amount of chloroacetyl chloride (closer to a 1:1 molar ratio with the amine).
High reaction temperature.
- Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor mono-acylation.
Product is Difficult to Purify
Presence of multiple byproducts.
- Optimize reaction conditions to minimize byproduct formation. - Employ column chromatography for purification if recrystallization is ineffective.
Oily product.
- Ensure all solvent has been removed from the crude product. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification.
Experimental Protocols
General Protocol for the Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This protocol is adapted from the synthesis of similar N-aryl acetamides.
Materials:
2-amino-5-chloropyridine
Chloroacetyl chloride
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
Base (e.g., Triethylamine or Pyridine)
Deionized water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1 equivalent) in the chosen anhydrous solvent.
Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add chloroacetyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
Quench the reaction by adding water.
Extract the aqueous layer with the organic solvent used for the reaction.
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Technical Support Center: Purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-N-(5-ch...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Purification Workflow Overview
The general workflow for the purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide after synthesis involves the removal of unreacted starting materials, byproducts, and other impurities. The two primary methods employed are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity of the compound.
Caption: General purification workflow for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Recovery After Recrystallization
The compound is too soluble in the chosen solvent, even at low temperatures.
- Try a different solvent or a solvent mixture. Good recrystallization solvents should dissolve the compound well at high temperatures but poorly at low temperatures. - Use a smaller volume of solvent. - Ensure the cooling process is slow to allow for crystal formation.
The compound "oiled out" instead of crystallizing.
- This happens when the boiling point of the solvent is too high, and the compound melts before dissolving. Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
Product is not crystallizing
The solution is not supersaturated.
- Concentrate the solution by evaporating some of the solvent. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Colored Impurities in the Final Product
The recrystallization solvent did not effectively remove colored byproducts.
- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Use with caution as it can also adsorb the product. - Consider column chromatography for more effective removal of colored impurities.
Poor Separation in Column Chromatography
The chosen eluent system is not optimal.
- Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives good separation between your product and impurities (Rf value of the product should be around 0.3-0.4).
The column was not packed properly.
- Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling. A wet slurry packing method is often preferred.
The column was overloaded with the crude product.
- Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Presence of Starting Materials in the Final Product
The reaction did not go to completion.
- Before purification, ensure the reaction has gone to completion using TLC. If not, consider optimizing the reaction conditions (e.g., reaction time, temperature). - If starting materials are present in the crude product, column chromatography is generally more effective for their removal than recrystallization.
Presence of a Diamide Byproduct
A common byproduct in acylation reactions is the formation of a diamide.[1]
- This impurity is often more polar than the desired product and can be separated by column chromatography using an appropriate eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A1: The best method depends on the scale of your reaction and the impurity profile. For relatively pure crude products on a larger scale, recrystallization is often a good choice due to its simplicity and potential for high yield. For smaller scales or crude products with multiple impurities that are difficult to separate, column chromatography will likely provide a higher purity product.
Q2: Which solvents are suitable for the recrystallization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A2: Based on protocols for structurally similar compounds, suitable solvents for recrystallization include acetonitrile and ethanol.[2] A good starting point is to test the solubility of your crude product in a small amount of these solvents, both at room temperature and upon heating.
Q3: How can I monitor the purity of my compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to check the purity of your final product. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and assessing the purity of the final compound.
Q4: My compound is a solid, but it appears amorphous or oily after solvent removal. What should I do?
A4: If your compound is not a crystalline solid after purification, it may still contain impurities. Attempting to triturate the material with a solvent in which the desired compound is insoluble but the impurities are soluble can sometimes induce crystallization. If this fails, re-purification by column chromatography may be necessary.
Q5: What are the expected impurities in the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A5: Common impurities include unreacted starting materials (2-amino-5-chloropyridine and chloroacetyl chloride) and a potential diamide byproduct, 2-chloro-N-(5-chloro-N-(chloroacetyl)pyridin-2-yl)acetamide.[1]
Experimental Protocols
Recrystallization Protocol (General)
This protocol is a general guideline and may need to be optimized for your specific crude product.
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., acetonitrile or ethanol). Observe the solubility at room temperature and upon gentle heating. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: In a flask, add the crude 2-chloro-N-(5-chloropyridin-2-yl)acetamide and the minimum amount of the chosen hot solvent to completely dissolve the solid.
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol (General)
This is a general protocol for purification using silica gel chromatography. The specific eluent system will need to be determined by TLC analysis.
Eluent Selection: Using TLC, test different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation of your product from impurities. The ideal Rf value for the product is typically between 0.3 and 0.4.
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
Elution: Add the eluent to the top of the column and begin collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Quantitative Data Summary
The following table summarizes purification data for compounds structurally similar to 2-chloro-N-(5-chloropyridin-2-yl)acetamide, which can serve as a reference.
Common side reactions with 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
The most common method for synthesizing 2-chloro-N-(5-chloropyridin-2-yl)acetamide is the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the potential side reactions to be aware of during the synthesis?
Several side reactions can occur, leading to impurities in the final product. These include:
Hydrolysis: Reaction with water can lead to the formation of 2-hydroxy-N-(5-chloropyridin-2-yl)acetamide.
Incomplete Reaction: Unreacted 2-amino-5-chloropyridine and chloroacetyl chloride may remain.
Dimerization/Further Reaction: The reactive chloroacetyl group on the product can react with the starting amine, 2-amino-5-chloropyridine, to form a dimeric byproduct.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Step
Incomplete Reaction
Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor via TLC until the starting amine is consumed.
Moisture in Reagents/Solvents
Use anhydrous solvents and ensure all glassware is thoroughly dried. Chloroacetyl chloride is highly susceptible to hydrolysis.
Incorrect Stoichiometry
Carefully measure the molar equivalents of the reactants. A slight excess of the acylating agent can sometimes drive the reaction to completion, but a large excess can lead to byproducts.
Ineffective Base
Ensure the base being used (e.g., triethylamine, pyridine) is of good quality and is added in an appropriate amount (at least one equivalent) to neutralize the HCl generated.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity
Potential Cause
Troubleshooting & Prevention
Unreacted 2-amino-5-chloropyridine
Incomplete reaction.
Increase reaction time or slightly increase the molar ratio of chloroacetyl chloride.
2-hydroxy-N-(5-chloropyridin-2-yl)acetamide
Hydrolysis of the product or chloroacetyl chloride by water.
Perform the reaction under anhydrous conditions. Use dry solvents and reagents. Quench the reaction carefully.
Dimeric Byproduct
Reaction of the product with unreacted 2-amino-5-chloropyridine.
Add the chloroacetyl chloride slowly to the solution of the amine to maintain a low concentration of the acylating agent.
Experimental Protocols
General Protocol for the Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide:
Dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Add a suitable base (e.g., triethylamine, 1.1 eq) to the solution.
Cool the mixture in an ice bath (0 °C).
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, quench the reaction by adding water.
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Impurity Profile
Impurity
Typical Retention Time (Relative to Product)
Potential % Area (Illustrative)
2-amino-5-chloropyridine
0.5
< 2%
2-hydroxy-N-(5-chloropyridin-2-yl)acetamide
0.8
< 1%
Dimeric Byproduct
1.5
< 3%
2-chloro-N-(5-chloropyridin-2-yl)acetamide
1.0
> 94%
Note: This data is for illustrative purposes only and actual results may vary.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Potential Side Reaction Pathways
Caption: Common side reaction pathways during synthesis.
Optimization
Technical Support Center: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-chlo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Incomplete Reaction: The reaction may not have gone to completion. 2. Moisture Contamination: Chloroacetyl chloride is highly reactive with water, leading to its decomposition. 3. Poor Quality Starting Materials: Impurities in 2-amino-5-chloropyridine or chloroacetyl chloride can interfere with the reaction. 4. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.
1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-amino-5-chloropyridine). Extend the reaction time if necessary. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify Starting Material Purity: Check the purity of starting materials by techniques like NMR or melting point analysis. 4. Optimize Temperature: Gradually increase the reaction temperature and monitor for product formation and byproduct accumulation. A common temperature range for this type of acylation is 0°C to room temperature.
Presence of Multiple Spots on TLC, Including a Less Polar Impurity
Formation of a Diamide Byproduct: The desired product, being an amine, can react with another molecule of chloroacetyl chloride to form a di-acylated byproduct, 2-chloro-N-(2-chloroacetyl)-N-(5-chloropyridin-2-yl)acetamide.[1]
1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-amino-5-chloropyridine relative to chloroacetyl chloride to minimize the chance of the product reacting further. 2. Slow Addition of Acylating Agent: Add the chloroacetyl chloride solution dropwise to the solution of the amine at a low temperature (e.g., 0°C) to maintain a low concentration of the acylating agent.
Product is Difficult to Purify/Oily Product
1. Residual Solvent: Incomplete removal of the reaction solvent. 2. Presence of HCl Salt: The byproduct hydrogen chloride (HCl) can form a salt with the pyridine nitrogen of the starting material or product, making it more soluble in polar solvents and harder to crystallize. 3. Formation of Polar Impurities: Hydrolysis of chloroacetyl chloride to chloroacetic acid can lead to purification challenges.
1. Thorough Drying: Ensure the product is dried under high vacuum to remove all traces of solvent. 2. Base Wash: During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any HCl and its salts. 3. Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent screen (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water) may be necessary to find optimal conditions.
Reaction Mixture Turns Dark/Charring
Decomposition: The reaction may be proceeding at too high a temperature, causing decomposition of the starting materials or product.
Maintain Low Temperature: Especially during the addition of the highly reactive chloroacetyl chloride, it is crucial to keep the reaction temperature low (0-5°C) to control the exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A1: The synthesis involves the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. A base, such as triethylamine or pyridine, is often used to neutralize the hydrogen chloride (HCl) byproduct.
Removal of unreacted starting materials from 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues related to the presence of unreacted 2-amino-5-chloropyridine and chloroacetyl chloride in the crude product.
Issue 1: Presence of Unreacted 2-amino-5-chloropyridine in the Final Product
Problem: The final product is contaminated with the starting amine, 2-amino-5-chloropyridine, as indicated by analytical methods such as TLC or LC-MS.
Cause: Insufficient removal of the basic starting material during the work-up procedure. 2-amino-5-chloropyridine is a basic compound.
Solution: Implement an acid wash during the liquid-liquid extraction phase of the work-up. By washing the organic layer with a dilute acidic solution (e.g., 1M HCl), the basic 2-amino-5-chloropyridine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.[1][2][3]
Issue 2: Presence of Unreacted Chloroacetyl Chloride or its Hydrolysis Product in the Final Product
Problem: The final product is contaminated with residual chloroacetyl chloride or its hydrolysis product, chloroacetic acid. This can be indicated by a sharp, pungent odor or by analytical techniques.
Cause: Chloroacetyl chloride is an acid chloride and is highly reactive towards water, hydrolyzing to form chloroacetic acid and HCl.[4] Both chloroacetyl chloride and chloroacetic acid are acidic impurities.
Solution: A basic wash during the work-up is effective for removing these acidic impurities. Washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, will neutralize the acidic compounds, converting them into their corresponding water-soluble salts, which can then be removed in the aqueous phase.[2][5]
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
Problem: The crude product does not form solid crystals upon cooling or precipitates as an oil during recrystallization.
Cause: This can be due to the presence of significant amounts of impurities which inhibit crystal lattice formation, or the selection of an inappropriate recrystallization solvent.
Solution:
Improve Initial Purification: Ensure the preceding acid and base washes have been thoroughly performed to remove the bulk of the starting material impurities.
Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature. For N-aryl acetamides, common recrystallization solvents include ethanol, acetonitrile, and mixtures of solvents like ethyl acetate/hexanes.[5] A systematic screening of different solvents is recommended to find the optimal one.
Issue 4: Low Yield After Purification
Problem: The final yield of the purified product is significantly lower than expected.
Cause: This can result from several factors, including incomplete reaction, loss of product during extractions (e.g., formation of emulsions), or using a recrystallization solvent in which the product has high solubility even at low temperatures.
Solution:
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion before starting the work-up.
Extraction Technique: To minimize the formation of emulsions during liquid-liquid extraction, avoid vigorous shaking. Gentle inversions of the separatory funnel are usually sufficient. If an emulsion does form, it can often be broken by the addition of brine (saturated NaCl solution).[5]
Recrystallization Solvent: Select a recrystallization solvent where the product has minimal solubility at low temperatures to maximize recovery. Cool the crystallization mixture in an ice bath to further decrease the solubility and improve the yield of the crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to remove unreacted 2-amino-5-chloropyridine?
A1: The most effective method is an acid-base extraction. By washing the organic solution containing your crude product with a dilute acid like 1M HCl, the basic 2-amino-5-chloropyridine is converted to its hydrochloride salt, which is soluble in the aqueous phase and thus removed from your product.[1][3]
Q2: How can I remove residual chloroacetyl chloride from my reaction mixture?
A2: Chloroacetyl chloride and its hydrolysis product, chloroacetic acid, can be effectively removed by washing the organic phase with a mild base, such as saturated sodium bicarbonate solution.[2][5] This will neutralize the acidic impurities, making them water-soluble and easily separable.
Q3: My TLC plate shows a spot with a similar Rf to my product, which I suspect is an impurity. What could it be?
A3: If the impurity has a similar polarity (and thus a similar Rf value) to your product, it can be challenging to separate. This could be a byproduct of the reaction. In such cases, column chromatography is a more effective purification technique than simple extraction or recrystallization.[5]
Q4: What is a good starting point for choosing a recrystallization solvent for 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A4: For compounds of this type, polar aprotic solvents or alcohols are often good choices. Acetonitrile and ethanol have been successfully used for recrystallizing similar chloroacetamides.[6] It is always best to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific compound.
Data Presentation
The following table provides representative data on the effectiveness of various purification steps for N-aryl acetamides, based on common laboratory outcomes. The exact values can vary depending on the specific reaction conditions and scale.
Purification Step
Typical Purity of Crude Product
Purity After Step
Typical Recovery
Aqueous Work-up
1M HCl Wash
80-90% (with amine impurity)
>95% (amine removed)
>98%
Sat. NaHCO₃ Wash
80-90% (with acid impurity)
>95% (acid removed)
>98%
Recrystallization
From Ethanol
95%
>99%
85-95%
From Acetonitrile
95%
>99%
80-90%
Experimental Protocols
Protocol 1: Acid-Base Washing for Removal of Starting Materials
Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
Transfer the solution to a separatory funnel.
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the separatory funnel. Mix and separate the layers as described in the previous step. Be sure to vent frequently as carbon dioxide gas may be evolved.
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic and basic impurities.[5]
Protocol 2: Recrystallization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Place the crude product obtained from the acid-base wash in an Erlenmeyer flask.
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or acetonitrile) to the flask, just enough to cover the solid.
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
If charcoal was added, perform a hot filtration to remove it.
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold recrystallization solvent.
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Stability issues of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in solution. The information is tailored for resea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in solution. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My assay results with 2-chloro-N-(5-chloropyridin-2-yl)acetamide are inconsistent. Could this be a stability issue?
A1: Inconsistent results are often an indicator of compound instability in the assay medium. 2-chloro-N-(5-chloropyridin-2-yl)acetamide, like other chloroacetamide-containing compounds, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of nucleophiles in your solution can impact its stability. We recommend performing a preliminary stability assessment under your specific experimental conditions.
Q2: What are the likely degradation pathways for 2-chloro-N-(5-chloropyridin-2-yl)acetamide in aqueous solutions?
A2: Based on the known reactivity of chloroacetamide herbicides, the primary degradation pathway is likely hydrolysis.[1][2] This can occur at two main sites on the molecule:
Hydrolysis of the chloroacetyl group: The chlorine atom can be displaced by a hydroxyl group, forming a hydroxyacetamide derivative.
Amide bond cleavage: The amide bond can be hydrolyzed, particularly under strong acidic or basic conditions, to yield 2-chloroacetic acid and 5-chloro-2-aminopyridine.[1]
Q3: How does pH affect the stability of 2-chloro-N-(5-chloropyridin-2-yl)acetamide?
A3: The stability of chloroacetamide compounds is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[1][2] It is crucial to determine the optimal pH range for your experiments to ensure the compound's integrity. We recommend conducting a pH stability profile to identify the pH at which the compound is most stable.
Q4: Is 2-chloro-N-(5-chloropyridin-2-yl)acetamide sensitive to light?
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Loss of compound concentration over time in stock solutions.
Degradation due to solvent, temperature, or light.
Prepare fresh stock solutions. Store solutions at -20°C or -80°C. Protect from light by using amber vials or covering with foil. Evaluate the stability in different solvents.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS).
Formation of degradation products.
Analyze the degradation products by mass spectrometry (MS) to identify their structures. This can help elucidate the degradation pathway.
Variable results in cell-based assays.
Instability in the cell culture medium.
Determine the half-life of the compound in the specific cell culture medium used. Consider adding the compound to the assay at the last possible moment.
Precipitation of the compound from solution.
Poor solubility or degradation to a less soluble product.
Check the solubility of the compound in your solvent system. Filter the solution before use.
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol provides a general framework for evaluating the stability of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in a solution.
Technical Support Center: Monitoring 2-chloro-N-(5-chloropyridin-2-yl)acetamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetam...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during reaction monitoring.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical monitoring of the reaction.
Optimize source parameters such as capillary voltage, gas flow, and temperature.
Mobile phase incompatibility with MS.
Avoid non-volatile buffers like phosphate. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate.
Mass Inaccuracy
Instrument not calibrated.
Calibrate the mass spectrometer using the manufacturer's recommended standards.
Contamination Peaks
Contaminated solvent, glassware, or system.
Use high-purity solvents, thoroughly clean all glassware, and flush the LC-MS system.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for monitoring the progress of the 2-chloro-N-(5-chloropyridin-2-yl)acetamide synthesis?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for monitoring the consumption of starting materials (5-chloro-2-aminopyridine and chloroacetyl chloride) and the formation of the product. For more detailed analysis, such as impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, aiding in the identification of known and unknown side products.[3][4]
Q2: What are the common side products or impurities I should look for in my reaction mixture?
A2: Based on similar acylation reactions, potential impurities include:
Unreacted starting materials: 5-chloro-2-aminopyridine and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
Di-acylated product: Formation of a diamide where a second chloroacetyl group reacts with the amide nitrogen.[3]
Hydrolysis of the product: The chloroacetamide functional group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding hydroxyacetamide.
Q3: How can I quantify the components in my reaction mixture using HPLC?
A3: To quantify the reaction components, you will need to create a calibration curve for each analyte (starting material and product). This involves preparing a series of standards of known concentrations and injecting them into the HPLC. A plot of peak area versus concentration will yield a calibration curve, which can then be used to determine the concentration of the components in your reaction sample.
Q4: Can I use Nuclear Magnetic Resonance (NMR) for reaction monitoring?
A4: Yes, quantitative NMR (qNMR) can be an excellent tool for monitoring this reaction.[5][6] By adding a known amount of an internal standard to your reaction sample, you can directly compare the integral of the product peaks to the integral of the standard's peaks to determine the concentration.[7] This method is fast, requires minimal sample preparation, and can provide structural information about any intermediates or byproducts that may form.[8]
Q5: My reaction involves a pyridine-containing compound. Are there any specific chromatographic challenges I should be aware of?
A5: Yes, pyridine-containing compounds can exhibit peak tailing on silica-based C18 columns due to the interaction of the basic nitrogen with residual acidic silanols on the stationary phase. To mitigate this, you can:
Use a base-deactivated column.
Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase.
Operate at a lower pH to protonate the pyridine nitrogen, which can sometimes improve peak shape.
Experimental Protocols
Protocol 1: In-process Monitoring of 2-chloro-N-(5-chloropyridin-2-yl)acetamide Synthesis by RP-HPLC
This protocol provides a general method for monitoring the reaction progress. It should be optimized for your specific reaction conditions and HPLC system.
1. Instrumentation and Columns:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment and improved peak shape)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
Inject the prepared sample into the HPLC system.
Monitor the peak areas of the starting material (5-chloro-2-aminopyridine) and the product (2-chloro-N-(5-chloropyridin-2-yl)acetamide) over time to determine the reaction progress.
Visualizations
Caption: Experimental workflow for reaction monitoring.
Caption: Troubleshooting decision tree for common HPLC issues.
Handling and safety precautions for 2-chloro-N-(5-chloropyridin-2-yl)acetamide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. It includes safety precautions, troubl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. It includes safety precautions, troubleshooting guides for common experimental issues, and detailed protocols.
Safety First: Handling and Precautions
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a chemical compound that requires careful handling to ensure laboratory safety. Adherence to the following guidelines is crucial.
Hazard Identification and Classification
The compound is classified with the following hazards:
Acute toxicity (Oral), Category 4: Harmful if swallowed.[1]
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[1]
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
Storage and Disposal
Storage: Store in a well-ventilated place and keep the container tightly closed. The substance should be stored locked up.[1]
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Experimental Protocol: Synthesis of a Novel Amide Derivative
This protocol describes a representative experiment where 2-chloro-N-(5-chloropyridin-2-yl)acetamide is used as a reactant to synthesize a more complex molecule, specifically N-(5-chloropyridin-2-yl)-2-(phenylamino)acetamide.
Objective: To synthesize N-(5-chloropyridin-2-yl)-2-(phenylamino)acetamide via nucleophilic substitution.
In a 100 mL round-bottom flask, dissolve 1.0 g of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in 30 mL of dichloromethane.
Add 1.2 equivalents of aniline to the solution.
Add 1.5 equivalents of triethylamine to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) with constant stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
Dry the organic layer over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield the final product, N-(5-chloropyridin-2-yl)-2-(phenylamino)acetamide.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during experiments with 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Q1: The starting material, 2-chloro-N-(5-chloropyridin-2-yl)acetamide, is poorly soluble in my reaction solvent. What can I do?
A1:
Solvent Selection: This compound is generally soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). If you are using a less polar solvent, consider switching to one of these.
Gentle Heating: Gently warming the mixture can help dissolve the starting material. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation.
Co-solvent System: In some cases, using a co-solvent system can improve solubility.
Q2: My reaction is not proceeding to completion, and I observe unreacted starting material. What are the possible causes?
A2:
Insufficient Base: In reactions where HCl is a byproduct, an inadequate amount of base (like triethylamine) can stall the reaction. Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.2-1.5 equivalents) is beneficial.
Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.
Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction. Ensure you are using reagents of appropriate purity.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?
A3:
Control of Stoichiometry: Adding reagents in a controlled, dropwise manner can sometimes prevent the formation of byproducts from localized high concentrations.
Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.
Inert Atmosphere: If your reagents are sensitive to air or moisture, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
Q4: The purification of my final product is challenging. What purification techniques are recommended?
A4:
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique. A gradient of solvents (e.g., hexane and ethyl acetate) is typically used to elute the different components.
Acid-Base Extraction: If your product has acidic or basic functional groups that are not present in the impurities, an acid-base extraction can be a useful preliminary purification step.
Visualizations
The following diagrams illustrate key safety information, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Logical workflow for safe handling and emergency response.
Caption: Experimental workflow for a typical synthesis reaction.
Caption: Troubleshooting decision tree for low product yield.
Purity Analysis of Synthesized 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comparative analysis of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comparative analysis of the purity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key building block in medicinal chemistry, against viable alternative acylating agents. The performance of these compounds is supported by experimental data to offer an objective evaluation for your research needs.
Comparative Purity Analysis
The purity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its alternatives is paramount for the reliability and reproducibility of subsequent synthetic steps and biological assays. Below is a summary of typical purity levels achieved for these compounds, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Accurate purity determination relies on robust and well-defined analytical methods. The following are detailed protocols for the analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of the purity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its halogenated analogs.
Instrumentation:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for improved peak shape)
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. For example, a starting condition of 70% water and 30% acetonitrile, ramping to 95% acetonitrile over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak symmetry.
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Injection volume: 10 µL
Column temperature: 25 °C
Detection wavelength: 254 nm (or the λmax of the compound)
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (qNMR) for Purity Determination
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.
Instrumentation:
NMR Spectrometer (400 MHz or higher)
5 mm NMR tubes
Reagents:
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Internal standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)
Procedure:
Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into a vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:
Spectroscopic Confirmation of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Comparative Guide
For Immediate Release This guide provides a detailed spectroscopic analysis to confirm the chemical structure of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed spectroscopic analysis to confirm the chemical structure of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. Through a comparative analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data with its structural isomers and analogs, this document offers researchers, scientists, and drug development professionals a comprehensive resource for unambiguous structural elucidation.
Executive Summary
The precise structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide presents a head-to-head comparison of the spectroscopic data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide against its positional isomer, 2-chloro-N-(3-chloropyridin-2-yl)acetamide, and its parent analog, 2-chloro-N-(pyridin-2-yl)acetamide. The distinct spectroscopic signatures detailed herein provide clear evidence for the correct assignment of the synthesized structure.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry for the target compound and its comparators.
The following are generalized protocols for the spectroscopic techniques used in this analysis.
Infrared (IR) Spectroscopy
A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Mass Spectrometry
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.
Caption: Logical workflow for spectroscopic structure confirmation.
Interpretation and Conclusion
The spectroscopic data provides a clear and definitive confirmation of the structure of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. The IR spectrum shows the characteristic amide N-H and C=O stretching vibrations. The mass spectrum confirms the molecular weight and the presence of two chlorine atoms through the isotopic pattern of the molecular ion peak.
Crucially, the ¹H and ¹³C NMR spectra distinguish the target compound from its isomers. The substitution pattern on the pyridine ring in 2-chloro-N-(5-chloropyridin-2-yl)acetamide results in a unique set of chemical shifts and coupling constants for the aromatic protons, which are distinctly different from those observed for the 3-chloro isomer and the unsubstituted analog. This detailed spectroscopic evidence is essential for ensuring the quality and identity of this important chemical intermediate.
A Comparative Guide to the Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of conventional and microwave-assisted synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods for 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key building block in the development of various pharmacologically active compounds.
This document outlines two primary synthetic routes to 2-chloro-N-(5-chloropyridin-2-yl)acetamide, offering a comparative analysis of their performance based on key metrics such as reaction time, yield, and reaction conditions. Detailed experimental protocols are provided for both methodologies to allow for replication and adaptation in a laboratory setting.
Performance Comparison
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide is most commonly achieved through the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The two principal methods, conventional heating and microwave irradiation, present a trade-off between reaction time and equipment requirements.
This method involves the gradual addition of chloroacetyl chloride to a solution of 2-amino-5-chloropyridine in the presence of a base at controlled temperatures.
Materials:
2-amino-5-chloropyridine
Chloroacetyl chloride
Anhydrous Potassium Carbonate (K2CO3)
Acetonitrile (CH3CN)
Dichloromethane (DCM)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Chloride solution (brine)
Anhydrous Sodium Sulfate (Na2SO4)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Procedure:
To a solution of 2-amino-5-chloropyridine (1 equivalent) and anhydrous K2CO3 (1.5 equivalents) in acetonitrile (10 mL), a solution of chloroacetyl chloride (1.5 equivalents) in acetonitrile (5 mL) is added dropwise at 0 °C.
The reaction mixture is then warmed to room temperature and subsequently heated to 50 °C with stirring for 2 hours.
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is diluted with dichloromethane and washed successively with water, 1 M HCl, and brine.
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Method 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to dramatically reduce the reaction time while achieving high yields. The following protocol is adapted from the synthesis of the closely related 2-chloro-N-pyridin-2-yl-acetamide.[1]
Combine the organic layers and dry with anhydrous sodium sulfate.[1]
Remove the solvent by rotary evaporation to yield the crude product.[1]
Recrystallize the crude product from acetonitrile to obtain pure 2-chloro-N-(5-chloropyridin-2-yl)acetamide.[1]
Visualizing the Path from Synthesis to Application
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide is often a crucial first step in a larger drug discovery and development pipeline. The following diagram illustrates a generalized workflow from the initial synthesis to the evaluation of a potential drug candidate.
Caption: A generalized workflow for drug discovery, from initial synthesis to clinical trials.
Comparative Analysis of the Biological Activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structural analogues. Due to the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structural analogues. Due to the limited publicly available data on the specific biological activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, this comparison focuses on closely related N-aryl acetamide derivatives to infer potential activities and structure-activity relationships. The information presented is collated from various studies investigating the anticancer and antimicrobial properties of these compounds.
Data Presentation
The following table summarizes the quantitative biological activity data for several analogues of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. The selected compounds feature variations in the substitution pattern on the pyridine or phenyl ring, providing insights into the structural requirements for their biological effects.
Table 1: Comparison of the Biological Activity of 2-chloro-N-(aryl)acetamide Analogues
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Cancer cell lines (e.g., PANC-1, HepG2, MCF7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Antimicrobial Activity: Agar Well Diffusion Method
The antimicrobial activity of the compounds was determined using the agar well diffusion method.
Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective broth media to a standardized concentration (e.g., 0.5 McFarland standard).
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates was uniformly inoculated with the microbial suspension.
Well Preparation: Wells of a specific diameter (e.g., 6 mm) were punched into the agar plates.
Compound Application: A defined volume of each test compound solution (at a specific concentration) was added to the wells.
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the general structure-activity relationships observed for this class of compounds.
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: General structure-activity relationships for 2-chloro-N-aryl-acetamide analogues.
Validation
In Vitro Efficacy of 2-Chloro-N-(aryl)acetamide Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the in vitro biological activities of 2-chloro-N-(aryl)acetamide derivatives, with a focus on compounds struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of 2-chloro-N-(aryl)acetamide derivatives, with a focus on compounds structurally related to 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Due to a lack of specific published data on 2-chloro-N-(5-chloropyridin-2-yl)acetamide, this report summarizes findings from studies on analogous structures to offer insights into their potential as anticancer agents. The information herein is collated from various scientific publications and is intended to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various 2-chloro-N-(aryl)acetamide and related derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following tables summarize the IC50 values of several acetamide derivatives from different studies, providing a comparative look at their anticancer potential.
Table 1: Cytotoxicity of 2-Chloro-N-(aryl substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1,3,4-Oxadiazole-2-Thiol [1]
Compound ID
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
6e
PANC-1
4.6
5-Fluorouracil
-
6e
HepG2
2.2
5-Fluorouracil
-
6c
MCF-7
15.5
5-Fluorouracil
-
Note: The specific IC50 for the reference compound was not provided in the source.
Table 2: Antiproliferative Activity of Novel Acetamide Derivatives [2]
Compound ID
Cancer Cell Line
IC50 (µg/ml)
Reference Compound
IC50 (µg/ml)
4c
HL-60
< 12
Cisplatin
-
4d
HL-60
< 12
Cisplatin
-
4e
HL-60
< 12
Cisplatin
-
4g
HL-60
< 12
Cisplatin
-
4c
A549, T-47D, LoVo
Active
Cisplatin
-
4e
A549, T-47D, LoVo
Active
Cisplatin
-
Note: The study indicated compounds 4c and 4e showed the highest activity against all tested cancer cells, though specific IC50 values for A549, T-47D, and LoVo were not detailed in the abstract. The reference drug was Cisplatin.
Table 3: Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives [3]
Compound ID
R Group (Substitution on Acetamide N)
EC50 (µM) vs. HIV-1 (IIIB) in MT-4 cells
Cytotoxicity (CC50 in MT-4 cells, µM)
Selectivity Index (SI = CC50/EC50)
Ia
4-cyanophenyl
41.52
> 219.1
> 5
Ih
3,5-dimethylphenyl
16.35
> 243.6
> 15
Ij
3-cyanophenyl
8.18
> 229.7
> 28
Note: This table highlights the anti-HIV activity of related acetamide derivatives, demonstrating the broader biological potential of this chemical class.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the anticancer properties of novel chemical entities, based on protocols described in the cited literature.[4][5][6]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]
Cell Seeding: Cancer cells are harvested and counted. They are then seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]
Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO. Serial dilutions are then made in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.5%. The old medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds at various concentrations. Vehicle controls (medium with DMSO) and positive controls (e.g., Doxorubicin) are included.[4][5]
MTT Addition and Incubation: After a desired exposure time (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.[5][6]
Formazan Solubilization: The medium containing MTT is carefully removed, and the formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[5]
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration using non-linear regression analysis.[4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.
Cell Seeding and Treatment: Cells are seeded in 6-well plates to reach 70-80% confluency at the time of harvest. They are then treated with the test compounds, typically at their IC50 concentrations, for 24-48 hours. Positive and negative controls are included.[4]
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsinization. The cell suspension is then centrifuged.[4]
Staining: The cell pellet is washed with cold phosphate-buffered saline (PBS) and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) solution are added to the cell suspension.[4]
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as being in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Workflow for determining cytotoxicity using the MTT assay.
Structure-Activity Relationship of 2-chloro-N-(5-chloropyridin-2-yl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-chloro-N-(5-chloropyridin-2-yl)acetamide derivatives, focusing...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-chloro-N-(5-chloropyridin-2-yl)acetamide derivatives, focusing on their potential insecticidal and antifungal activities. Due to the limited availability of comprehensive SAR studies on a series of directly analogous compounds, this guide synthesizes data from closely related structures to infer potential activity landscapes.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for derivatives of 2-chloro-N-arylacetamides, highlighting their insecticidal and antifungal potential.
Table 1: Insecticidal Activity of N-Aryl-2-(pyridin-2-ylthio)acetamide Derivatives against Cowpea Aphid (Aphis craccivora)
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide Derivatives
A general method for the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide involves the reaction of an appropriate aminopyridine with chloroacetyl chloride.[7]
Materials:
Substituted 2-aminopyridine
Chloroacetyl chloride
1,2-dichloroethane (solvent)
Sodium hydroxide solution
Procedure:
Dissolve the substituted 2-aminopyridine in 1,2-dichloroethane.
Slowly add chloroacetyl chloride to the solution.
The reaction can be carried out at room temperature or heated, for example, using microwave irradiation (e.g., 5 minutes at 80°C).[7]
After the reaction is complete, adjust the pH of the mixture to 9 with a sodium hydroxide solution.[7]
Extract the product with 1,2-dichloroethane.
Dry the combined organic layers over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile).[7]
In Vitro Insecticidal Activity Assay (Leaf-Dipping Method)
This protocol is based on the methodology used for testing the insecticidal activity against the cowpea aphid, Aphis craccivora.[1]
Materials:
Test compounds
Acetone (for dissolving compounds)
Distilled water with a wetting agent (e.g., Triton X-100)
Fresh, untreated leaves (e.g., faba bean leaves)
Petri dishes
Filter paper
Adult and nymph stages of Aphis craccivora
Procedure:
Prepare stock solutions of the test compounds in acetone.
Prepare serial dilutions of the test compounds in distilled water containing a wetting agent.
Dip fresh leaves into the test solutions for a few seconds and then allow them to air dry.
Place the treated leaves in Petri dishes lined with moist filter paper.
Introduce a known number of aphids (nymphs or adults) into each Petri dish.
Seal the Petri dishes and incubate at a controlled temperature and photoperiod.
Record the mortality of the aphids at specified time intervals (e.g., 24 and 48 hours).
Calculate the LC50 values using appropriate statistical software.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
Test compounds
Dimethyl sulfoxide (DMSO) for dissolving compounds
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)
Fungal inoculum, standardized to a specific concentration
96-well microtiter plates
Incubator
Procedure:
Dissolve the test compounds in DMSO to prepare stock solutions.
Prepare serial twofold dilutions of the compounds in the broth medium in the wells of a 96-well plate.
Prepare a standardized fungal inoculum and add it to each well.
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28-30°C for Aspergillus) for a specified period (e.g., 24-48 hours).
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Visualizing Relationships and Pathways
To better understand the structure-activity relationship studies and potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for SAR studies of 2-chloro-N-(5-chloropyridin-2-yl)acetamide derivatives.
Caption: Postulated signaling pathway for the herbicidal action of chloroacetamide derivatives.
Discussion of Structure-Activity Relationships
Insecticidal Activity : The data on compound 1 suggests that the presence of a substituted pyridine ring coupled with a chloro-N-arylacetamide moiety can lead to potent insecticidal activity, comparable to or even exceeding that of the commercial insecticide acetamiprid against Aphis craccivora.[1] The specific contributions of the cyano and distyryl groups on the pyridine ring, as well as the 4-chloro substitution on the phenyl ring, would require further investigation with a broader range of analogs. General SAR studies on N-pyridyl acetamides suggest that the nature and position of substituents on both the pyridine and phenyl rings can significantly influence insecticidal potency.[8]
Antifungal Activity : The broad-spectrum antifungal activity of various chloroacetamide derivatives indicates the importance of the chloroacetamide pharmacophore. The activity appears to be influenced by the nature of the substituent on the nitrogen atom. For instance, the presence of a halogen atom, such as bromine in 4-bromophenyl-2-chloroacetamide, appears to enhance antifungal activity against Fusarium species.[5][6] This suggests that a systematic variation of substituents on the pyridinyl ring of 2-chloro-N-(5-chloropyridin-2-yl)acetamide could lead to the discovery of potent antifungal agents. The mechanism of antifungal action for some chloroacetamides does not seem to involve ergosterol binding, pointing towards other potential cellular targets.[4]
Herbicidal Activity : While no specific data for the target compound was found, the general mode of action for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9] This inhibition disrupts cell membrane formation and ultimately leads to the cessation of seedling growth. It can be hypothesized that 2-chloro-N-(5-chloropyridin-2-yl)acetamide derivatives may share this mechanism. The herbicidal efficacy would likely be dependent on the specific substitutions on the pyridinyl ring, which could affect uptake, translocation, and binding to the target enzyme complex.
A Comparative Analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Other Alkylating Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the alkylating agent 2-chloro-N-(5-chloropyridin-2-yl)acetamide with other established alkylating agents used...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylating agent 2-chloro-N-(5-chloropyridin-2-yl)acetamide with other established alkylating agents used in cancer research and therapy. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Alkylating Agents
Alkylating agents are a class of chemotherapeutic compounds that exert their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells. 2-chloro-N-(5-chloropyridin-2-yl)acetamide belongs to the chloroacetamide class of compounds, which are known for their potential as alkylating agents due to the electrophilic nature of the carbon atom bonded to the chlorine.
Comparative Cytotoxicity Data
While direct experimental data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide is limited in the reviewed literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related chloroacetamide derivatives and commonly used alkylating agents against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The primary mechanism of action for alkylating agents involves the covalent modification of DNA, primarily at the N7 position of guanine. Bifunctional alkylating agents can form interstrand or intrastrand cross-links in the DNA double helix. These cross-links prevent DNA unwinding, thereby blocking essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Mechanism of action for bifunctional alkylating agents.
Experimental Protocols
A standard method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the IC50 value of an alkylating agent against a specific cancer cell line.
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
96-well cell culture plates
Alkylating agent stock solution (dissolved in a suitable solvent like DMSO)
MTT reagent (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the alkylating agent in complete medium.
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
MTT Assay:
After the incubation period, add 10 µL of MTT reagent to each well.
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the drug concentration.
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Benchmarking the Reactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Comparative Guide for Covalent Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a representative N-aryl chloroacetamide, against...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a representative N-aryl chloroacetamide, against other widely used covalent warheads in drug discovery. Due to the limited publicly available reactivity data for this specific compound, this guide leverages data from structurally related compounds and established covalent inhibitors to provide a comprehensive benchmark. The experimental protocols detailed herein offer a framework for researchers to generate analogous data for their specific molecules of interest.
Introduction to Covalent Inhibitors and the Role of Chloroacetamides
Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. These molecules form a stable covalent bond with a specific amino acid residue, most commonly cysteine, within the target protein. The reactivity of the electrophilic "warhead" is a critical parameter that must be finely tuned to ensure target specificity while minimizing off-target reactions that can lead to toxicity.
Chloroacetamides are a class of electrophilic warheads known for their relatively high reactivity, which can be modulated by substituents on the acetamide nitrogen and the aromatic ring. They react with nucleophiles, such as the thiol group of cysteine, via a nucleophilic substitution reaction. Understanding the intrinsic reactivity of a chloroacetamide warhead is crucial for predicting its potential for both on-target efficacy and off-target liabilities.
Comparative Reactivity Analysis
The reactivity of covalent inhibitors is commonly benchmarked by measuring their rate of reaction with the biological thiol, glutathione (GSH), which is present at high concentrations in cells. A shorter half-life (t½) in the presence of GSH indicates higher reactivity.
The following table summarizes the reported half-lives with glutathione for several well-known covalent inhibitors, providing a benchmark for comparison.
Note: The reactivity of chloroacetamides can be significantly influenced by their substituents. The data presented for the acrylamide-based inhibitors above serves as a general reference for a different class of covalent warheads.
Experimental Protocols
Glutathione (GSH) Reactivity Assay
This protocol outlines a general method for determining the rate of reaction of an electrophilic compound with GSH.
Objective: To measure the half-life (t½) of the test compound in the presence of a physiological concentration of glutathione.
Materials:
Test compound (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide)
Reduced L-Glutathione (GSH)
Phosphate buffered saline (PBS), pH 7.4
Acetonitrile (ACN)
Trifluoroacetic acid (TFA)
LC-MS system
Procedure:
Prepare a stock solution of the test compound in DMSO.
Prepare a stock solution of GSH in PBS (pH 7.4).
In a microcentrifuge tube, add PBS, followed by the GSH stock solution to achieve a final concentration of 5 mM.
Initiate the reaction by adding the test compound stock solution to the GSH solution to a final concentration of 100 µM.
Incubate the reaction mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
Centrifuge the samples to precipitate any proteins.
Analyze the supernatant by LC-MS to quantify the remaining concentration of the test compound.
Plot the natural logarithm of the remaining test compound concentration against time. The half-life can be calculated from the slope of the linear regression.
LC-MS Analysis of Covalent Adducts
This protocol describes the general procedure for detecting and characterizing the covalent adduct formed between the test compound and GSH.
Objective: To confirm the formation of the GSH adduct and determine its molecular weight.
Materials:
Sample from the GSH reactivity assay
LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
Inject the quenched sample from the GSH reactivity assay onto the LC-MS system.
Separate the components using a suitable C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
Acquire mass spectra in positive or negative ion mode, depending on the ionization properties of the expected adduct.
Search for the expected mass of the covalent adduct (mass of test compound + mass of GSH - mass of HCl).
Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected adduct to confirm its identity by analyzing the fragmentation pattern.
While the specific biological targets of 2-chloro-N-(5-chloropyridin-2-yl)acetamide are not extensively documented, derivatives of pyridinyl acetamide have been identified as inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase that is a key enzyme in the Wnt signaling pathway.[6][7] The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.[8][9][10]
Porcupine is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling cascades.[5][11] Inhibition of Porcupine blocks the secretion of Wnt proteins, thereby inhibiting downstream signaling.
The diagram below illustrates the canonical Wnt signaling pathway and the role of Porcupine.
Canonical Wnt signaling pathway and the role of Porcupine.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a covalent inhibitor's reactivity and its effect on a target protein.
Workflow for reactivity and biological characterization.
Conclusion
2-chloro-N-(5-chloropyridin-2-yl)acetamide belongs to the chloroacetamide class of covalent warheads, which are generally considered to be highly reactive. While specific quantitative reactivity data for this compound is not publicly available, this guide provides a framework for its evaluation by comparing it to well-characterized covalent inhibitors and by providing detailed experimental protocols for determining its reactivity profile. The potential link to the Wnt signaling pathway through Porcupine inhibition offers an exciting avenue for further biological characterization. Researchers are encouraged to use the provided methodologies to generate data for their specific compounds of interest to build a comprehensive understanding of their reactivity and potential for therapeutic development.
A Comparative Guide to the Cross-Validation of Analytical Data for 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the characterization and quality control of 2-Chloro-N-(5-chloropyridin-2-yl)acet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quality control of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2), a key intermediate in pharmaceutical synthesis. The objective is to present a cross-validation framework for the analytical data of this compound, ensuring its identity, purity, and quality for use in drug development and manufacturing.
Introduction to 2-Chloro-N-(5-chloropyridin-2-yl)acetamide
2-Chloro-N-(5-chloropyridin-2-yl)acetamide is a chemical intermediate with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol .[1][2][3] It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate for the anticoagulant drug Edoxaban.[4] Given its role in pharmaceutical manufacturing, rigorous analytical characterization is essential to ensure the final drug product's safety and efficacy.
The chloroacetamide functional group is a reactive moiety, and related compounds have been explored for various biological activities, including anticancer and antimicrobial properties.[1][5] The synthesis of such intermediates often involves the acylation of an amine, and byproducts or unreacted starting materials can be present as impurities. Therefore, a robust analytical strategy is necessary to identify and quantify the main component and any potential impurities.
Comparative Analysis of Key Analytical Techniques
The quality control of a pharmaceutical intermediate like 2-Chloro-N-(5-chloropyridin-2-yl)acetamide relies on a combination of chromatographic and spectroscopic techniques. The following table summarizes and compares the primary analytical methods used for this purpose.
Analytical Technique
Parameter Measured
Strengths
Limitations
Primary Application
High-Performance Liquid Chromatography (HPLC)
Purity, Impurity Profile, Quantification
High resolution and sensitivity, quantitative accuracy, well-established methods.
Requires reference standards for identification and quantification.
Assay and purity determination, impurity profiling.
High specificity and sensitivity, enables identification of unknown impurities.
Quantification can be less precise than UV-based methods without isotope-labeled standards.
Identification of process-related impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Structure, Confirmation of Identity
Provides detailed structural information, definitive for structure elucidation.
Lower sensitivity compared to MS, can be complex to interpret for mixtures.
Structural confirmation of the main component and isolated impurities.
Infrared (IR) Spectroscopy
Functional Groups
Fast, non-destructive, provides information about key chemical bonds.
Provides limited structural detail, not suitable for complex mixture analysis.
Rapid identity confirmation and functional group analysis.
Elemental Analysis
Elemental Composition
Confirms the elemental ratios in the molecule.
Does not provide structural information, requires a pure sample.
Confirmation of the empirical formula.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Objective: To determine the purity of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide and quantify it against a reference standard.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Procedure: Inject the sample and a reference standard solution. The purity is determined by the area percentage of the main peak, and the assay is calculated by comparing the peak area to that of the reference standard.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify potential process-related impurities and degradation products.
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
LC Conditions: Similar to the HPLC method described above.
Data Acquisition: Full scan mode for general screening and product ion scan (MS/MS) for structural elucidation of detected impurities.
Procedure: The sample is analyzed by LC-MS. The mass-to-charge ratio (m/z) of the main peak and any impurity peaks are determined. The fragmentation patterns from MS/MS analysis are used to propose the structures of the impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Experiments:
¹H NMR: Provides information on the number and environment of protons.
¹³C NMR: Provides information on the carbon skeleton.
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.
Procedure: The sample is analyzed, and the resulting spectra are interpreted to confirm that the chemical shifts, coupling constants, and correlations are consistent with the expected structure.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for chromatographic analysis of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide.
Caption: Workflow for spectroscopic analysis of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide.
Conclusion
The cross-validation of analytical data for 2-Chloro-N-(5-chloropyridin-2-yl)acetamide is achieved through the synergistic use of multiple analytical techniques. While HPLC provides robust quantification and purity assessment, LC-MS is indispensable for the identification of unknown impurities. NMR and IR spectroscopy serve as definitive methods for structural confirmation and identity verification. A comprehensive analytical approach, integrating these methods, is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
Efficacy of Compounds Derived from 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Survey of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct studies comparing the efficacy of a series of compounds synthesized from the starting material 2...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct studies comparing the efficacy of a series of compounds synthesized from the starting material 2-chloro-N-(5-chloropyridin-2-yl)acetamide. While this specific chloroacetamide derivative is commercially available, research detailing its use as a scaffold for the development and comparative biological evaluation of new chemical entities is not readily found in published papers or patents.
This guide, therefore, cannot provide a direct, data-driven comparison of the efficacy of various compounds synthesized from 2-chloro-N-(5-chloropyridin-2-yl)acetamide as initially requested. Instead, it will provide a broader context on the potential of the N-(5-chloropyridin-2-yl)acetamide scaffold in medicinal chemistry, based on the analysis of related structures and their biological activities.
The N-(5-chloropyridin-2-yl)acetamide Scaffold: A Biologically Relevant Motif
The N-(5-chloropyridin-2-yl)acetamide core structure is a recurring motif in compounds designed for a range of therapeutic targets. The pyridine ring, particularly when halogenated, is a common feature in many biologically active molecules, often contributing to binding affinity and metabolic stability. The acetamide linkage provides a versatile point for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
While direct derivatives of 2-chloro-N-(5-chloropyridin-2-yl)acetamide with comparative efficacy data are not available, the broader class of N-pyridinyl acetamides and related chloro-pyridinyl compounds have been investigated for various biological activities, including but not limited to:
Kinase Inhibition: The pyridinyl-amino-acetamide scaffold is a known hinge-binding motif for many protein kinases. Modifications of this core structure have led to the development of potent inhibitors of various kinases implicated in cancer and other diseases.
Antimicrobial Activity: Heterocyclic compounds containing chloro- and pyridinyl-moieties are frequently explored for their potential as antibacterial and antifungal agents.
Anticoagulant Activity: A related compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, has been identified as an intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban. This highlights the relevance of the 5-chloropyridin-2-ylamino moiety in the design of enzyme inhibitors.
Synthesis of the Parent Compound: 2-chloro-N-(5-chloropyridin-2-yl)acetamide
The synthesis of the starting material, 2-chloro-N-(5-chloropyridin-2-yl)acetamide, is a standard acylation reaction. The general experimental protocol is as follows:
Experimental Protocol: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
Dissolve 2-amino-5-chloropyridine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath (0 °C).
Add the non-nucleophilic base to the solution.
Slowly add chloroacetyl chloride dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Conclusion and Future Directions
The absence of published comparative efficacy data for compounds directly synthesized from 2-chloro-N-(5-chloropyridin-2-yl)acetamide presents a significant knowledge gap. This highlights an opportunity for future research to explore the chemical space around this scaffold.
For researchers and drug development professionals, the N-(5-chloropyridin-2-yl)acetamide core represents a potentially valuable starting point for the design of novel bioactive molecules. Future studies could involve:
Library Synthesis: Synthesizing a diverse library of compounds by reacting 2-chloro-N-(5-chloropyridin-2-yl)acetamide with various nucleophiles to introduce a range of chemical functionalities.
High-Throughput Screening: Screening the synthesized library against a panel of biological targets, such as protein kinases, microbial strains, or other enzymes, to identify initial hits.
Structure-Activity Relationship (SAR) Studies: For any identified hits, further chemical modifications could be made to optimize potency, selectivity, and pharmacokinetic properties.
By undertaking such studies, the therapeutic potential of derivatives of 2-chloro-N-(5-chloropyridin-2-yl)acetamide could be systematically investigated, potentially leading to the discovery of new drug candidates.
Safety & Regulatory Compliance
Safety
Safe Disposal of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Procedural Guide
For Immediate Reference: This document provides essential safety and logistical procedures for the proper disposal of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Adherence to these guidelines is cri...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: This document provides essential safety and logistical procedures for the proper disposal of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
The disposal of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a chlorinated pyridine derivative, requires stringent safety protocols due to its potential hazards. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Sink or sewer disposal of chlorinated hydrocarbons is strictly prohibited.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
To protect clothing and skin from contamination.[1]
Respiratory Protection
Use in a well-ventilated area or chemical fume hood.[1] A NIOSH/MSHA-approved respirator may be necessary if there is a risk of dust inhalation.[4]
To avoid inhalation of vapors or dust.
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of 2-chloro-N-(5-chloropyridin-2-yl)acetamide waste must comply with all applicable regulations. The following is a procedural guide for its safe disposal.
Waste Identification and Segregation:
All waste containing 2-chloro-N-(5-chloropyridin-2-yl)acetamide, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
Do not mix this waste with other incompatible waste streams.[1] It should be kept separate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][6]
Waste Collection and Container Management:
Collect all waste in a designated, compatible, properly sealed, and clearly labeled hazardous waste container.[1] The container should be stored in a designated, well-ventilated, and secure satellite accumulation area.
The label should clearly identify the contents as "Hazardous Waste: 2-chloro-N-(5-chloropyridin-2-yl)acetamide" and list associated hazards (e.g., Toxic).
Empty containers that held the compound should be treated as hazardous waste. Do not rinse them and discharge the rinsate into the drain. Seal the empty, unrinsed container for disposal.[3]
Final Disposal:
All waste containing 2-chloro-N-(5-chloropyridin-2-yl)acetamide must be disposed of through a licensed hazardous waste disposal company.[3]
It is common practice for such chlorinated organic compounds to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][7]
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data Summary
The following table summarizes key hazard and disposal information for 2-chloro-N-(5-chloropyridin-2-yl)acetamide and related compounds.
Parameter
Value
Reference
GHS Hazard Statements
H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life
Personal protective equipment for handling 2-chloro-N-(5-chloropyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal protocols for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Adherence to these procedures is essen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is synthesized from Safety Data Sheets (SDS) and best practices for handling toxic powdered chemicals.
Immediate Safety and Hazard Information
2-chloro-N-(5-chloropyridin-2-yl)acetamide is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, its structure as a chloroacetamide suggests that it should be handled as a toxic substance. General hazards for this class of compounds include skin, eye, and respiratory irritation. Ingestion or significant exposure may lead to more severe health effects.
Emergency Contact Information:
In case of any emergency, immediately contact your institution's emergency services.
Poison Control Center: [Insert Local Poison Control Number]
The selection and proper use of PPE are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-chloro-N-(5-chloropyridin-2-yl)acetamide.
Protection Level
Equipment
Specifications & Use Case
Minimum PPE
Safety Glasses, Lab Coat, Long Pants, Closed-toe Shoes
Required for all work in the laboratory where chemical hazards are present.
Hand Protection
Chemical-Resistant Gloves
Double gloving with nitrile gloves is recommended for incidental contact. For prolonged contact or handling larger quantities, Viton® gloves are preferred due to their longer breakthrough times with chlorinated aromatic compounds.[1][2] Immediately remove and replace contaminated gloves.[3]
Eye and Face Protection
Chemical Splash Goggles
Required for protection against dust particles and liquid splashes.
Face Shield (worn over goggles)
Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.
Respiratory Protection
Chemical Fume Hood
All handling of solid 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Respirator
A full-face respirator with appropriate cartridges may be necessary if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed, and users must be fit-tested and trained.
Body Protection
Chemical-Resistant Apron or Gown
Recommended when there is a higher risk of splashes or contamination.
Experimental Protocols: Safe Handling and Operational Plans
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring safety.
1. Preparation and Weighing of Solid Compound:
Designated Area: All work with 2-chloro-N-(5-chloropyridin-2-yl)acetamide should be performed in a designated area within a certified chemical fume hood.[3][4]
Surface Protection: Line the work surface with absorbent, disposable bench paper.
Weighing Procedure:
Whenever possible, purchase the chemical in pre-weighed amounts.[4]
If weighing is necessary, use the "Tare Method" to minimize exposure:
Place a labeled, sealable container on the balance and tare it.
Move the container to the fume hood.
Carefully add the powdered compound to the container inside the fume hood.
Seal the container before removing it from the fume hood.
Use an anti-static gun if the powder is prone to static, to prevent dispersal.[3][4]
Use disposable spatulas and weighing papers and dispose of them as hazardous waste immediately after use.[4]
2. Solution Preparation:
Solvent Addition: When preparing solutions, slowly add the solid 2-chloro-N-(5-chloropyridin-2-yl)acetamide to the solvent to avoid splashing.
Contained System: All solution preparations should be conducted within the chemical fume hood.
3. Reaction Procedures:
Fume Hood: All reactions involving this compound must be carried out in a certified chemical fume hood.
Closed System: Whenever feasible, use a closed system to minimize the release of vapors or aerosols.
4. Storage:
Container: Store 2-chloro-N-(5-chloropyridin-2-yl)acetamide in a tightly sealed, clearly labeled container.
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.
Disposal Plan
Proper disposal of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
Hazardous Waste: All materials contaminated with 2-chloro-N-(5-chloropyridin-2-yl)acetamide, including unused compound, reaction byproducts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, must be treated as hazardous waste.
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Spill Management:
Minor Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
Carefully sweep the solid material into a designated hazardous waste container.
Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
Major Spills:
Evacuate the area immediately.
Alert your institution's EHS office.
Prevent entry to the contaminated area.
3. Container Management:
Empty Containers: Empty containers should be handled as if they still contain the product. Do not rinse them into the drain. Seal the empty, unrinsed container and dispose of it as hazardous waste.
4. Final Disposal:
Licensed Disposal: All waste containing 2-chloro-N-(5-chloropyridin-2-yl)acetamide must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 2-chloro-N-(5-chloropyridin-2-yl)acetamide from preparation to disposal.
Caption: Workflow for handling 2-chloro-N-(5-chloropyridin-2-yl)acetamide.